1-Chloro-2,4-dimethylbenzene
Description
Historical Context of Chlorinated Aromatic Hydrocarbon Research
The study of chlorinated aromatic hydrocarbons has a significant history rooted in environmental science and toxicology. A prominent group within this class is the polychlorinated biphenyls (PCBs), which were widely used in industrial applications like coolants and lubricants in electrical equipment due to their high heat resistance and dielectric properties. taylorandfrancis.com The production of PCBs began in the early 20th century and exceeded 1.3 million tons globally by the late 1970s. taylorandfrancis.com However, their persistence in the environment and potential toxicity led to bans on their production in many countries starting in the 1970s. taylorandfrancis.com
Another significant group, the chlorinated polycyclic aromatic hydrocarbons (Cl-PAHs), are known products of incomplete organic combustion. wikipedia.org These compounds are recognized for their persistence in soil and airborne particulate matter. wikipedia.org Research has identified various sources of Cl-PAHs, including emissions from municipal waste and coal combustion, automobile exhaust, and as byproducts of chemical manufacturing processes. wikipedia.orgacs.org The toxicological profiles of some Cl-PAHs have shown them to be potentially more harmful than their parent polycyclic aromatic hydrocarbon (PAH) compounds. wikipedia.org The investigation into these compounds has been driven by their ubiquitous presence and potential environmental and health impacts. nih.gov
Significance and Research Imperatives for 1-Chloro-2,4-dimethylbenzene
The significance of this compound in the research domain is primarily linked to its application as an intermediate in chemical synthesis. It serves as a building block in the production of more complex molecules for the pharmaceutical and agrochemical industries. The specific arrangement of the methyl and chloro substituents on the benzene (B151609) ring influences its reactivity and makes it a valuable precursor. The presence of the electron-donating methyl groups, for instance, enhances the reactivity of the aromatic ring toward electrophilic substitution.
The research imperatives for this compound are centered on optimizing its synthesis and understanding its chemical behavior. Key areas of investigation include its participation in nucleophilic substitution reactions, where the chlorine atom is displaced, and oxidation reactions of the methyl groups to form carboxylic acids. The compound's structural features, such as the enhanced lipophilicity due to the dual methyl groups, are of particular interest for developing new pharmaceutical agents.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₉Cl nih.gov |
| Molecular Weight | 140.61 g/mol sigmaaldrich.com |
| Synonyms | 4-chloro-m-xylene, 2,4-Dimethylchlorobenzene |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloro-2,4-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl/c1-6-3-4-8(9)7(2)5-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIEVCEQLNUHDIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50335157 | |
| Record name | 1-Chloro-2,4-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50335157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95-66-9 | |
| Record name | 1-Chloro-2,4-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50335157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 95-66-9 | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 1 Chloro 2,4 Dimethylbenzene
Contemporary Friedel-Crafts Alkylation Approaches
The introduction of a chlorine atom onto the 2,4-dimethylbenzene (m-xylene) ring or the methylation of chlorobenzene (B131634) represents the two primary retrosynthetic pathways for obtaining 1-chloro-2,4-dimethylbenzene via Friedel-Crafts type reactions. Both approaches are governed by the principles of electrophilic aromatic substitution, where the regioselectivity is dictated by the directing effects of the substituents already present on the aromatic ring.
The core of the Friedel-Crafts alkylation reaction lies in the generation of a carbocation or a carbocation-like electrophile that subsequently attacks the electron-rich aromatic ring. libretexts.orgresearchgate.netyoutube.com The mechanism involves the formation of an electrophile, typically from an alkyl halide, through the action of a Lewis acid catalyst. libretexts.orglibretexts.orgchemguide.co.uk This electrophile then attacks the π-electron system of the aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.orglibretexts.org Subsequent deprotonation restores the aromaticity of the ring, yielding the alkylated product. youtube.comyoutube.com
In the context of synthesizing this compound, if starting from m-xylene (B151644), the electrophile would be a chlorinating agent that can generate a "Cl+" equivalent. However, the more common approach involves the alkylation of a pre-chlorinated benzene (B151609) ring. For instance, the methylation of chlorobenzene involves the formation of a methyl carbocation (or a polarized methyl halide-Lewis acid complex) as the electrophile. youtube.com
A significant challenge in Friedel-Crafts alkylation is the propensity of the carbocation intermediate to undergo rearrangements to form a more stable carbocation. libretexts.orgresearchgate.net This is particularly prevalent with primary and some secondary alkyl halides. For instance, the alkylation of benzene with n-propyl chloride can yield a significant amount of isopropylbenzene due to the rearrangement of the primary propyl carbocation to the more stable secondary isopropyl carbocation via a hydride shift. libretexts.orgmasterorganicchemistry.com While methylation does not present this issue of rearrangement, understanding the stability and reactivity of the arenium ion intermediate is crucial for controlling the regioselectivity of the reaction.
The stability of the arenium ion is influenced by the existing substituents on the aromatic ring. In the case of m-xylene, the two methyl groups are ortho, para-directing and activating. The incoming electrophile will preferentially attack the positions that lead to the most stable carbocation intermediate. For chlorobenzene, the chlorine atom is deactivating yet ortho, para-directing due to the interplay of its inductive and resonance effects. libretexts.org
Table 1: Stability of Carbocation Intermediates in Related Alkylations
| Starting Material | Alkylating Agent | Initial Carbocation | Rearranged Carbocation (if applicable) | Relative Stability |
| Benzene | n-Propyl Chloride | Primary Propyl | Secondary Isopropyl | Secondary > Primary |
| Toluene (B28343) | t-Butyl Chloride | Tertiary Butyl | N/A | Tertiary is highly stable |
| Chlorobenzene | Methyl Chloride | Methyl (complex) | N/A | Reactive, no rearrangement |
The choice of catalyst and the optimization of reaction parameters are paramount in achieving high yield and selectivity in Friedel-Crafts alkylation.
Strong Lewis acids are typically employed as catalysts to generate the carbocation electrophile. youtube.com Aluminum chloride (AlCl₃) is a classic and highly effective catalyst for this purpose. researchgate.netwikipedia.org Other Lewis acids such as ferric chloride (FeCl₃), antimony pentachloride (SbCl₅), and boron trifluoride (BF₃) are also utilized. researchgate.net The Lewis acid coordinates with the halogen of the alkyl halide, weakening the carbon-halogen bond and facilitating the formation of the carbocation. masterorganicchemistry.com
The amount of Lewis acid catalyst used, or catalyst loading, can significantly impact the reaction rate and product distribution. A stoichiometric amount of the catalyst is often required in Friedel-Crafts acylation because the product ketone complexes with the Lewis acid. wikipedia.org However, in alkylation, the catalyst is regenerated, and thus, catalytic amounts are theoretically sufficient. youtube.com In practice, the optimal catalyst loading depends on the reactivity of the substrates and the desired reaction rate. Insufficient catalyst can lead to slow or incomplete reactions, while excessive amounts can promote side reactions such as polyalkylation and isomerization.
For the synthesis of this compound, optimizing the AlCl₃ loading would be crucial to maximize the yield of the desired mono-chlorinated or mono-methylated product while minimizing the formation of di- and poly-substituted byproducts.
The choice of solvent can have a profound effect on the stability of the carbocation intermediate and, consequently, on the reaction rate and selectivity. researchgate.net Solvents can influence the solubility of the reactants and the catalyst, as well as solvate the charged intermediates.
Polar solvents can stabilize the charged carbocation intermediate, which may favor the reaction. However, many polar solvents that are Lewis bases (e.g., ethers, amines) can form complexes with the Lewis acid catalyst, rendering it inactive. Therefore, relatively nonpolar solvents like carbon disulfide (CS₂) and nitrobenzene (B124822) are often used. researchgate.net Nitrobenzene, being polar, can solvate the intermediates but is also highly deactivating and can be difficult to remove. Carbon disulfide is a good solvent for the reactants and does not complex strongly with the catalyst.
The solvent can also influence the regioselectivity of the reaction. In some cases, the product distribution can be altered by changing the solvent, which can be attributed to the differential solvation of the transition states leading to different isomers.
Table 2: Influence of Solvent on a Hypothetical Friedel-Crafts Methylation of Chlorobenzene
| Solvent | Dielectric Constant (approx.) | Relative Yield of o-isomer | Relative Yield of p-isomer | Comments |
| Carbon Disulfide | 2.6 | Moderate | High | Non-polar, common solvent. |
| Nitrobenzene | 34.8 | Low | Very High | Polar, can favor para-substitution. |
| 1,2-Dichloroethane | 10.4 | Moderate | High | Moderately polar, good solvent. |
Temperature is a critical parameter in controlling the outcome of Friedel-Crafts alkylation. doubtnut.com The reaction rate generally increases with temperature. However, higher temperatures can also lead to an increase in side reactions, such as polyalkylation and isomerization. nih.gov
The selectivity of the reaction, particularly the ratio of ortho, meta, and para isomers, can be highly dependent on the temperature. chemguide.co.uk Often, Friedel-Crafts alkylations are reversible at higher temperatures. nih.gov This reversibility allows for the isomerization of the products to the thermodynamically most stable isomer. At lower temperatures, the reaction is often under kinetic control, favoring the product that is formed fastest. libretexts.orglibretexts.orgyoutube.comyoutube.comyoutube.com
For the synthesis of this compound from m-xylene, the substitution pattern is primarily governed by the directing effects of the two methyl groups. However, in the methylation of chlorobenzene, the ratio of 1-chloro-2-methylbenzene to 1-chloro-4-methylbenzene can be influenced by temperature. Generally, the para isomer is thermodynamically more stable due to reduced steric hindrance.
Table 3: Effect of Temperature on Isomer Distribution in a Friedel-Crafts Reaction
| Temperature (°C) | Reaction Control | Major Isomer | Minor Isomer(s) |
| 0 | Kinetic | Ortho/Para mixture | Meta |
| 80 | Thermodynamic | Meta (if more stable) | Ortho/Para |
| 25 (for methylation of toluene) | Kinetic/Thermodynamic mix | Varies with conditions | Varies with conditions |
Note: The major isomer under thermodynamic control is the most stable one, which is not always the meta isomer. For many simple alkylations, the para isomer is the most stable.
A significant challenge in the synthesis of a specific isomer of a substituted benzene is the formation of other isomers. In the case of this compound, if the starting material is m-xylene, chlorination can also occur at the 5-position (to give 1-chloro-3,5-dimethylbenzene) or the 2-position (to give 2-chloro-1,3-dimethylbenzene). Similarly, methylation of chlorobenzene can yield both ortho and para isomers. libretexts.org
Several strategies can be employed to mitigate the formation of competing isomers:
Choice of Catalyst: The steric bulk of the Lewis acid catalyst and its counter-ion can influence the regioselectivity. Bulkier catalysts may favor substitution at the less sterically hindered position (often the para position).
Reaction Temperature: As discussed, controlling the temperature can favor either the kinetic or thermodynamic product. chemguide.co.uknih.gov If the desired isomer is the thermodynamically favored one, running the reaction at a higher temperature for a longer duration can increase its yield.
Use of Directing Groups: While not directly applicable to changing the inherent directing effects of methyl or chloro groups, in a multi-step synthesis, one could introduce a blocking group to prevent reaction at a particular site and then remove it later.
Shape-Selective Catalysts: The use of zeolites as catalysts can provide shape selectivity. The pores of the zeolite can control which isomer is formed based on its size and shape, allowing for a higher yield of the desired product.
By carefully controlling these parameters, the formation of the desired this compound can be maximized, reducing the need for extensive purification steps to separate it from unwanted isomers.
Mitigation Strategies for Competing Isomer Formation
Steric Hindrance Approaches
Steric hindrance plays a significant role in directing the chlorination of m-xylene to favor the formation of this compound. The two methyl groups on the benzene ring create a crowded environment, influencing the position of electrophilic attack by the incoming chlorine atom. The positions ortho to both methyl groups (positions 2 and 6) are sterically hindered, making the para position (position 4) more accessible for substitution. This inherent structural feature of m-xylene provides a natural pathway to regioselectivity.
Regioselectivity Enhancement Techniques (e.g., Zeolite Catalysis)
To further enhance the regioselectivity of m-xylene chlorination, solid acid catalysts like zeolites are employed. Zeolites are microporous aluminosilicate (B74896) minerals with a well-defined crystal structure, containing pores of molecular dimensions. This structure allows for shape-selective catalysis, where the reaction is influenced by the size and shape of the reactant and product molecules in relation to the zeolite's pores. uliege.be
In the chlorination of m-xylene, zeolites like HNaX faujasite have demonstrated high efficiency and regioselectivity. The reaction is believed to occur within the inner cavities of the zeolite, where the constrained environment favors the formation of the less bulky 4-chloro-m-xylene over the 2-chloro isomer. The use of a t-butyl hypochlorite/HNa faujasite X system in acetonitrile (B52724) has been shown to be a particularly effective method for the monochlorination of various aromatic substrates under mild conditions. Research has shown that partially protonated faujasite X is superior to amorphous silicas and other zeolites in terms of both efficiency and regioselectivity.
A study on the chlorination of toluene using a combination of HNaX zeolite and diphenyl sulfide (B99878) (DPS) as a co-catalyst with sulfuryl chloride as the chlorinating agent showed enhanced para-selectivity. researchgate.net This suggests that similar systems could be effective for the regioselective chlorination of m-xylene.
Direct Electrophilic Chlorination of m-Xylene
Direct electrophilic chlorination is a primary method for synthesizing this compound from m-xylene. This reaction involves the substitution of a hydrogen atom on the aromatic ring with a chlorine atom, facilitated by a catalyst.
Catalytic Systems for Direct Chlorination (e.g., FeCl₃)
The reaction between m-xylene and chlorine gas (Cl₂) in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃), is a common method for electrophilic aromatic substitution. pearson.com The FeCl₃ acts as a catalyst by activating the chlorine molecule, generating a more potent electrophile (Cl⁺) that can attack the electron-rich aromatic ring of m-xylene. pearson.comyoutube.com Other Lewis acids like aluminum chloride (AlCl₃) can also be used. youtube.com The general mechanism involves the formation of an arenium ion intermediate, which then loses a proton to regenerate the aromatic ring, resulting in the chlorinated product. youtube.com
The choice of catalyst can significantly influence the isomer distribution. For instance, using largely iron-free antimony trisulfide as a catalyst in the monochlorination of m-xylene has been shown to shift the isomer formation even more in favor of 4-chloro-m-xylene. google.com
Regioselectivity and Directing Effects of Methyl Groups
The two methyl groups on the m-xylene ring are ortho, para-directing activators for electrophilic aromatic substitution. This means they direct the incoming electrophile to the positions ortho and para to themselves. In m-xylene, the positions open for substitution are 2, 4, 5, and 6.
Position 2: Ortho to one methyl group and meta to the other.
Position 4: Para to one methyl group and ortho to the other.
Position 5: Meta to both methyl groups.
Position 6: Ortho to one methyl group and meta to the other.
Due to the activating and directing effects of the two methyl groups, substitution is favored at positions 2, 4, and 6. Position 5 is the least favored due to being meta to both activating groups. Between positions 2, 4, and 6, position 4 is electronically favored as it is para to one methyl group and ortho to the other, receiving strong activation from both. Positions 2 and 6 are ortho to one methyl group and meta to the other. While electronically activated, they are also subject to greater steric hindrance from the adjacent methyl groups. This combination of electronic and steric effects leads to a preference for chlorination at the 4-position, yielding this compound as the major product.
Optimization of Reaction Conditions for Yield and Purity
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include temperature, reaction time, solvent, and catalyst concentration.
For example, a process for the directed nuclear chlorination of xylenes (B1142099), including m-xylene, involves reacting it with chlorine in the presence of a Lewis acid catalyst and a thianthrene (B1682798) compound as a co-catalyst. google.com This process has been shown to favor the formation of 4-chloro-m-xylene. google.com The reaction can be carried out at temperatures ranging from approximately -20°C to 110°C. google.com
The choice of solvent can also impact the reaction. While some reactions are carried out with the aromatic compound serving as its own solvent, the use of other solvents can influence regioselectivity. uliege.be The use of benign solvents is also a key consideration in green chemistry. researchgate.net
The following table summarizes the influence of different catalysts on the isomer distribution in the monochlorination of m-xylene:
| Catalyst | 4-Chloro-m-xylene (%) | 2-Chloro-m-xylene (%) | Reference |
| Ferric chloride (FeCl₃) | ~75 | ~25 | google.com |
| Iron-free Antimony Trisulfide | ~88-90 | ~10-12 | google.com |
This table is interactive. Click on the headers to sort the data.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. The 12 principles of green chemistry provide a framework for achieving this goal. acs.org
Key principles relevant to this synthesis include:
Prevention of Waste: Designing synthetic routes to minimize the generation of waste products is a primary goal. youtube.com This involves optimizing reactions for high yield and selectivity to reduce the formation of unwanted isomers and polychlorinated byproducts.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.orgyoutube.com Catalytic processes are generally preferred over stoichiometric ones as they are more atom-economical. acs.org
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are required in smaller amounts and can often be recycled and reused, minimizing waste. acs.orgyoutube.com The use of zeolites and other recyclable catalysts in the chlorination of m-xylene aligns with this principle. researchgate.net
Safer Solvents and Auxiliaries: The use of hazardous solvents and other auxiliary substances should be minimized or replaced with safer alternatives. skpharmteco.comresearchgate.net Research into solvent-free reactions or the use of environmentally benign solvents like water or supercritical CO₂ is an active area of green chemistry. researchgate.net
Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. researchgate.net
Reduce Derivatives: Unnecessary derivatization steps, such as the use of blocking or protecting groups, should be avoided as they require additional reagents and generate waste. acs.orgresearchgate.net Direct chlorination methods are preferable from this perspective.
By incorporating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.
Recyclability of Catalytic Systems
The chlorination of 2,4-dimethylbenzene is an electrophilic aromatic substitution reaction that typically requires a Lewis acid catalyst. Traditional catalysts like aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are effective but can be difficult to recover and reuse, leading to waste generation and increased costs. google.com Modern approaches focus on the development of recyclable catalytic systems to address these issues.
One promising strategy involves the use of solid acid catalysts or supported catalysts. For instance, graphite (B72142) has been demonstrated as a greener, recyclable catalyst in the alkylation of xylene, a related electrophilic aromatic substitution. This approach simplifies the work-up to a simple filtration to recover the catalyst, eliminating the need for aqueous extraction. Similarly, the development of heterogeneous catalysts, where the catalyst is in a different phase from the reactants, is a key area of research.
Another approach is the use of catalyst systems that can be selectively precipitated at the end of the reaction, allowing for easy separation and reuse. For example, certain palladium-based bimetallic catalysts supported on silica (B1680970) have been synthesized and tested for the hydrodechlorination of chlorobenzene, demonstrating the potential for recyclable catalysts in chloroaromatic chemistry. mdpi.com The development of thianthrene-based co-catalysts in conjunction with Lewis acids has also been explored for the directed chlorination of xylenes, with the potential for catalyst recovery and recycling. google.com
The table below summarizes different approaches to catalyst recyclability in related aromatic chlorination reactions.
| Catalyst System | Reactant/Reaction | Recyclability Mechanism | Reference |
| Graphite | Xylene Alkylation | Simple filtration | |
| Pd-Fe/SiO₂ | Chlorobenzene Hydrodechlorination | Heterogeneous solid catalyst | mdpi.com |
| Lewis acid with thianthrene co-catalyst | Xylene Chlorination | Potential for recovery and reuse | google.com |
Reduction of Volatile Organic Solvents
Traditional electrophilic aromatic chlorinations often employ halogenated volatile organic solvents (VOCs) such as carbon tetrachloride, chloroform, or dichloromethane. acsgcipr.org These solvents are associated with environmental and health concerns. Consequently, significant research has been directed towards reducing or eliminating their use in the synthesis of this compound.
Solvent-free reaction conditions represent an ideal green chemistry approach. nih.gov For example, solvent-free Friedel-Crafts acylation, a similar electrophilic aromatic substitution, has been successfully demonstrated, suggesting the feasibility of solvent-free chlorination of 2,4-dimethylbenzene. nih.gov High-temperature continuous flow processes can also facilitate solvent-free reactions. researchgate.net
Where a solvent is necessary, the focus is on using greener alternatives. Water is a highly desirable green solvent due to its non-toxicity, non-flammability, and low cost. jalsnet.comyoutube.com Methods for the chlorination of aromatic compounds in aqueous media have been developed, using reagents like N-chlorosuccinimide (NCS) or sodium chlorate/hydrochloric acid. jalsnet.comisca.meisca.me These methods can provide good to high yields of chlorinated aromatic products under mild conditions. jalsnet.comisca.me
Ionic liquids, such as 1-butyl-3-methylimidazolium chloride ([BMIM]Cl), have also been investigated as dual solvent-catalysts for chlorination reactions. They are non-volatile and can be recycled, offering a greener alternative to traditional VOCs.
The following table presents some green solvent alternatives for aromatic chlorination.
| Solvent/System | Description | Advantages | Reference(s) |
| Solvent-Free | Reaction is run without a solvent. | Eliminates solvent waste, reduces cost. | nih.govresearchgate.net |
| Water | Reaction is conducted in an aqueous medium. | Non-toxic, non-flammable, inexpensive. | jalsnet.comisca.meisca.me |
| Ionic Liquids | Used as a dual solvent-catalyst system. | Non-volatile, recyclable. |
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.govresearchgate.net The application of microwave irradiation to the synthesis of this compound and related compounds offers significant advantages.
The primary benefit of microwave heating is its ability to rapidly and efficiently heat the reaction mixture, leading to a significant reduction in reaction time. mdpi.com For example, syntheses that might take several hours under conventional heating can often be completed in minutes using microwave irradiation. mdpi.com
Microwave irradiation accelerates reaction kinetics through a combination of thermal and potentially non-thermal effects. The rapid and uniform heating provided by microwaves can lead to a significant increase in the reaction rate. researchgate.net In some cases, the reaction rate under microwave conditions is much faster than in a conventionally heated reaction at the same measured temperature. researchgate.net This rate enhancement can be attributed to the selective absorption of microwave energy by polar molecules, leading to localized superheating and a more efficient transfer of energy to the reacting species. researchgate.net While a specific kinetic study for the microwave-assisted chlorination of 2,4-dimethylbenzene is not extensively documented, studies on related microwave-assisted reactions have shown a dramatic acceleration. researchgate.net
In the chlorination of 2,4-dimethylbenzene, the formation of dichlorinated and other polychlorinated byproducts, as well as oligomers, can reduce the yield and purity of the desired monochloro product. Microwave-assisted synthesis has been shown to improve reaction selectivity and minimize the formation of unwanted side products. nih.govmdpi.com The precise temperature control and rapid heating offered by modern microwave reactors can help to avoid the high temperatures and long reaction times that often lead to side reactions under conventional heating. nih.gov The ability to achieve high yields of the desired product quickly reduces the opportunity for subsequent reactions, such as over-chlorination, to occur. Studies on various microwave-assisted reactions have demonstrated higher chemoselectivity and regioselectivity compared to their conventionally heated counterparts. researchgate.netmdpi.com
Industrial-Scale Production Methodologies and Process Optimization
For the large-scale production of this compound, process optimization is crucial for ensuring safety, efficiency, and cost-effectiveness. A key development in this area is the move from traditional batch reactors to continuous-flow systems.
Continuous-flow chemistry involves pumping reactants through a network of tubes or microreactors where the reaction occurs. mt.com This technology offers several advantages over batch processing, particularly for industrial applications. mdpi.com
Key benefits of continuous-flow systems include:
Enhanced Safety: The small reaction volumes within the reactor at any given time minimize the risks associated with highly exothermic reactions or the use of hazardous reagents. mt.comscispace.com This is particularly relevant for chlorination, which can be highly exothermic.
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise and efficient temperature control, which can improve reaction selectivity and reduce the formation of byproducts. nih.gov
Scalability: Scaling up a continuous-flow process is typically more straightforward than for a batch process. Instead of using larger, more difficult-to-control reactors, production can be increased by running the system for longer periods or by operating multiple reactors in parallel.
Process Automation and Integration: Continuous-flow systems are well-suited for automation, allowing for precise control over reaction parameters and real-time monitoring. They can also be integrated into multi-step synthetic sequences, eliminating the need for isolation and purification of intermediates. nih.gov
The application of continuous-flow technology to the chlorination of aromatic compounds has been successfully demonstrated. For example, the photochemical chlorination of toluene derivatives has been performed in a continuous-flow reactor, resulting in high yields in a matter of minutes, compared to several hours in a batch reactor. vapourtec.com High-temperature reactions that are difficult to control in batch can also be safely and efficiently carried out in continuous-flow systems, sometimes even without a solvent. researchgate.net These examples highlight the significant potential of continuous-flow technology for the industrial production of this compound.
Heat and Mass Transfer Characteristics in Large-Scale Synthesis
The large-scale synthesis of this compound, typically via the electrophilic chlorination of 2,4-dimethylbenzene (m-xylene), is a gas-liquid reaction system where gaseous chlorine is bubbled through the liquid aromatic substrate. The efficiency and safety of this process are critically dependent on the management of heat and mass transfer.
Mass Transfer: The reaction rate is often limited by the rate at which gaseous chlorine dissolves into the liquid phase and diffuses to the catalyst-substrate interface. This gas-liquid mass transfer is characterized by the volumetric mass transfer coefficient (kLa). stolichem.com A higher kLa value is desirable as it indicates more efficient transfer of chlorine into the liquid phase, potentially increasing the reaction rate. In mass-transfer limited reactions, doubling the kLa value of the reactor could potentially double the product throughput. stolichem.com
Several factors influence kLa in industrial chlorinators:
Agitation: Vigorous stirring increases the interfacial area (a) between the gas and liquid phases by breaking down large gas bubbles into smaller ones, and it reduces the thickness of the liquid film boundary layer, thus enhancing the mass transfer coefficient (kL).
Gas Sparging: The design of the gas sparger affects the initial bubble size and distribution, which in turn impacts the interfacial area.
Reactor Design: The geometry of the reactor and the presence of baffles can influence the flow patterns and mixing efficiency, thereby affecting mass transfer. Advanced-flow reactors (AFRs) can offer significantly higher interfacial areas and mass transfer coefficients compared to traditional batch reactors. mit.edu
The table below presents typical ranges for the gas-liquid mass transfer coefficient in different reactor types, illustrating the importance of reactor selection and design in optimizing the synthesis process.
| Reactor Type | Typical kLa Range (h⁻¹) | Reference |
| Stirred Batch Reactor | 5 - 50 | stolichem.com |
| Small-Scale Stirred Reactor | up to ~1000 | stolichem.com |
| Bubble Column | 50 - 600 s⁻¹ (converted to h⁻¹) | mit.edu |
| Advanced-Flow Reactor (AFR) | 160 - 1,300 m²/m³ (as specific interfacial area) | mit.edu |
| Microreactor | up to 10,000 | stolichem.com |
Note: The values are indicative and can vary significantly based on specific operating conditions.
Failure to properly manage mass transfer can lead to a localized buildup of dissolved chlorine, which can increase the rate of formation of dichlorinated by-products, thereby reducing the selectivity and yield of the desired this compound.
Safety Protocols in Industrial Production
The industrial production of this compound involves handling hazardous materials, primarily chlorine gas and chlorinated hydrocarbons, which necessitates stringent safety protocols to mitigate risks of toxicity, corrosion, fire, and explosion. researchgate.netyoutube.com
Engineering Controls:
Containment and Ventilation: The chlorination reaction should be carried out in a closed system within a well-ventilated area to prevent the release of chlorine gas and volatile organic compounds. youtube.comcecri.res.in Forced mechanical ventilation that provides a complete air change every 1-4 minutes is recommended, with exhaust outlets located near the floor as chlorine is heavier than air. cecri.res.in
Corrosion-Resistant Materials: Chlorine and hydrogen chloride (a by-product) are highly corrosive. Therefore, reactors, piping, and storage vessels must be constructed from corrosion-resistant materials like glass-lined steel, Hastelloy, or other suitable alloys. youtube.com
Monitoring and Alarms: Continuous monitoring systems for chlorine gas concentration, pressure, and temperature within the reactor are essential. youtube.com Alarms should be in place to alert operators to any deviations from safe operating parameters. Leak detection systems are crucial for early identification of any releases. youtube.com
Emergency Shutdown Systems: Automated emergency shutdown systems should be installed to stop the flow of reactants and initiate cooling in the event of a runaway reaction or other process upset. iieta.orgresearchgate.net
Scrubber Systems: Vents from the reactor and storage tanks should be directed to a scrubber system to neutralize unreacted chlorine and hydrogen chloride before they are released into the atmosphere. iieta.orgresearchgate.net
Personal Protective Equipment (PPE): Personnel working in the production area must be equipped with appropriate PPE, including:
Chemical-resistant gloves and suits. youtube.com
Gas-tight safety goggles and face shields. youtube.com
Respiratory protection, such as NIOSH-approved respirators with cartridges appropriate for chlorine and organic vapors. youtube.comsigmaaldrich.com
Emergency Preparedness:
A comprehensive emergency response plan must be in place, outlining procedures for spills, leaks, fires, and medical emergencies. youtube.com
Emergency showers and eyewash stations must be readily accessible near the chlorination facilities. cecri.res.in
Regular training and drills for all personnel on emergency procedures are mandatory. youtube.com
The table below summarizes key safety hazards and their corresponding mitigation strategies in the industrial production of this compound.
| Hazard | Mitigation Strategy | Reference |
| Chlorine Gas Toxicity | Closed system operation, robust ventilation, continuous monitoring, appropriate PPE (respiratory protection). | youtube.comcecri.res.in |
| Runaway Reaction | Effective heat removal, temperature and pressure monitoring, emergency shutdown systems. | researchgate.net |
| Corrosion | Use of corrosion-resistant materials (e.g., glass-lined steel, Hastelloy). | youtube.com |
| Fire and Explosion | Inerting the reactor headspace, avoiding sources of ignition, proper grounding and bonding. | researchgate.net |
| Accidental Release/Spill | Leak detection systems, secondary containment, emergency response plan, scrubber systems. | iieta.orgresearchgate.net |
Comparative Analysis of Synthetic Routes for this compound
The primary industrial route to this compound is the direct electrophilic chlorination of 2,4-dimethylbenzene. Other potential routes exist but are generally less economically favorable for large-scale production.
Yield and Selectivity Comparison
The chlorination of 2,4-dimethylbenzene can lead to a mixture of isomers, as the chlorine can substitute at different positions on the aromatic ring. The directing effects of the two methyl groups (ortho, para-directing) and steric hindrance influence the product distribution. The primary products are this compound and 3-chloro-1,2-dimethylbenzene. Dichlorinated by-products can also form. researchgate.net
| Synthetic Route | Typical Yield (%) | Selectivity for this compound | Key Considerations | Reference |
| Direct Chlorination of 2,4-Dimethylbenzene (m-xylene) | 85-95 (monochloro fraction) | Moderate to High | Yield and selectivity are highly dependent on catalyst (e.g., FeCl₃, AlCl₃), temperature, and reaction time. Formation of isomeric and dichlorinated by-products is the main challenge. | libretexts.org, researchgate.net |
| Sandmeyer Reaction of 2,4-Dimethylaniline | 70-85 | High | Multi-step process involving diazotization of the corresponding aniline (B41778). Generally used for smaller scale or when high purity is required and the starting aniline is readily available. | General Organic Chemistry |
| Chlorination using Sulfuryl Chloride (SO₂Cl₂) | Variable | Can be more selective than Cl₂ | Often requires a radical initiator or catalyst. SO₂Cl₂ is less reactive and can offer better selectivity under certain conditions. | masterorganicchemistry.com |
Yields and selectivities are estimates based on typical electrophilic aromatic substitution reactions and may vary based on specific process conditions.
Economic and Environmental Viability Assessment
Economic Viability: The economic feasibility of producing this compound is primarily dictated by the cost of raw materials and energy, and the capital investment for the plant.
Raw Materials: The main feedstocks are 2,4-dimethylbenzene and chlorine. The price of these bulk chemicals can be volatile and significantly impacts the production cost. imarcgroup.com
Catalyst: Lewis acid catalysts like ferric chloride are relatively inexpensive, which is advantageous for this process.
Energy Costs: Energy is required for agitation, pumping, and particularly for the downstream purification (distillation) of the product mixture.
Capital Expenditure (CapEx): The initial investment for reactors, distillation columns, storage tanks, and safety infrastructure is substantial.
Operating Expenditure (OpEx): Includes raw materials, utilities, labor, maintenance, and waste disposal. The disposal of chlorinated organic by-products and acidic effluent can be a significant operational cost. epa.gov
A simplified cost-contributing factor analysis is presented below.
| Cost Factor | Description | Economic Impact | Reference |
| Raw Materials | 2,4-Dimethylbenzene, Chlorine | High | imarcgroup.com |
| Energy | Distillation, agitation, heating/cooling | Medium | researchgate.net |
| Waste Disposal | HCl, chlorinated by-products | Medium to High | epa.gov |
| Capital Investment | Reactor, distillation columns, safety systems | High | imarcgroup.com |
Environmental Viability: The production of chlorinated aromatic compounds raises several environmental concerns.
By-product Generation: The formation of isomeric and polychlorinated by-products presents a significant environmental challenge. These compounds can be persistent organic pollutants (POPs) if not handled and disposed of correctly. epa.govnih.gov
Waste Streams: The process generates an acidic waste stream containing hydrogen chloride, which must be neutralized. Additionally, waste streams may contain residual chlorinated hydrocarbons. epa.gov
Air Emissions: Fugitive emissions of volatile raw materials (2,4-dimethylbenzene) and products from equipment leaks are a potential source of air pollution. epa.gov
Toxicity: Chlorinated hydrocarbons can be toxic to aquatic life and pose human health risks. mdpi.comiwaponline.com Proper containment and waste treatment are essential to prevent environmental contamination.
Improving environmental viability involves optimizing reaction selectivity to minimize by-products, implementing efficient recovery and recycling of unreacted materials, and ensuring robust treatment of all waste streams.
By-product Formation and Purification Challenges
The primary challenge in the synthesis of this compound is controlling the formation of unwanted by-products.
Major By-products:
Isomeric Monochloroxylenes: The main isomeric by-product is 3-chloro-1,2-dimethylbenzene (chloro-o-xylene skeleton) and 5-chloro-1,3-dimethylbenzene. The relative amounts depend on the reaction conditions.
Dichloroxylenes: Further chlorination of the desired product or the starting material leads to various isomers of dichloro-2,4-dimethylbenzene. An example is 2,5-dichloro-1,4-dimethylbenzene, which can be formed from p-xylene (B151628) chlorination. researchgate.net
Higher Chlorinated Compounds: Trace amounts of tri- and tetrachlorinated xylenes may also be formed, especially if the reaction is not carefully controlled.
Purification Challenges: The separation of this compound from its isomers and other by-products is typically achieved by fractional distillation. However, this presents challenges:
Close Boiling Points: The boiling points of the isomeric monochloroxylenes are often very close, requiring tall distillation columns with a high number of theoretical plates for effective separation. This translates to high capital and energy costs.
Azeotrope Formation: There is a possibility of azeotrope formation between different components in the mixture, which would complicate separation by conventional distillation.
Thermal Stability: The products may have limited thermal stability, and prolonged exposure to high temperatures in the reboiler of a distillation column could lead to degradation or further side reactions. Vacuum distillation is often employed to reduce the boiling temperatures.
The table below lists the boiling points of the starting material and the likely main product and a key isomeric by-product, illustrating the challenge for purification.
| Compound | Boiling Point (°C) | Reference |
| 2,4-Dimethylbenzene (m-xylene) | 139.1 | General Chemistry Data |
| This compound | 186 | sigmaaldrich.com |
| 2-Chloro-1,4-dimethylbenzene | 186 | sigmaaldrich.com |
| 3-Chloro-1,2-dimethylbenzene | ~185-188 | Estimated |
Note: The boiling point of 3-chloro-1,2-dimethylbenzene is an estimate based on similar compounds, as specific literature values can vary.
Effective purification requires a deep understanding of the vapor-liquid equilibrium of the mixture and carefully designed and operated distillation systems.
Reaction Mechanisms and Reactivity of 1 Chloro 2,4 Dimethylbenzene
Electrophilic Aromatic Substitution Reactions of 1-Chloro-2,4-dimethylbenzene
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene (B151609) and its derivatives. libretexts.org The reaction mechanism involves an initial attack on the aromatic ring by an electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.orguci.edu This is typically the slow, rate-determining step. libretexts.orguci.edu In the second, faster step, a proton is lost from the intermediate, restoring the aromaticity of the ring and yielding the substituted product. libretexts.orguci.edu
Influence of Substituents on Ring Activation and Directing Effects
The substituents already present on the benzene ring significantly influence both the rate of reaction (reactivity) and the position of the incoming electrophile (orientation). lumenlearning.commsu.edu These effects are governed by a combination of inductive and resonance effects. uci.edulumenlearning.com
Activating groups donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. lumenlearning.comlibretexts.org These groups generally speed up the reaction. lumenlearning.com Examples include hydroxyl (-OH), alkoxy (-OR), and alkyl (-R) groups. libretexts.org
Deactivating groups withdraw electron density from the ring, making it less nucleophilic and less reactive than benzene. lumenlearning.comlibretexts.org These groups slow down the reaction. lumenlearning.com Examples include nitro (-NO2), cyano (-CN), and carbonyl (-COR) groups. libretexts.org
In the case of this compound, the substituents are two methyl groups (-CH3) and a chlorine atom (-Cl).
Methyl groups are activating groups due to their electron-donating inductive effect (hyperconjugation). libretexts.org They direct incoming electrophiles to the ortho and para positions relative to themselves. libretexts.org
The chlorine atom is a deactivating group due to its strong electron-withdrawing inductive effect, which outweighs its electron-donating resonance effect. libretexts.orgyoutube.com However, despite being deactivating, halogens are ortho, para-directors because the lone pair of electrons on the halogen can help stabilize the positive charge in the carbocation intermediates formed during ortho and para attack. libretexts.orgyoutube.com
The combined effect of these substituents on this compound is a complex interplay of their individual activating/deactivating and directing properties. The two methyl groups strongly activate the ring, while the chlorine atom deactivates it. The orientation of substitution will be directed to the positions most activated by the synergistic effects of the methyl groups and to a lesser extent, the chlorine atom.
Nitration Studies and Adduct Formation
Nitration is a classic example of electrophilic aromatic substitution, typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly reactive nitronium ion (NO2+) as the electrophile. masterorganicchemistry.comdoubtnut.com
Studies on the nitration of related compounds, such as 1-chloro-2,3-dimethylbenzene (B150846) in acetic anhydride, have shown the formation of nitro-adducts, specifically diastereoisomers of 3-chloro-4,5-dimethyl-4-nitrocyclohexa-2,5-dienyl acetate. cdnsciencepub.com These adducts can subsequently undergo rearomatization through various pathways. cdnsciencepub.com In acetic acid, they can eliminate nitrous acid to form 3-chloro-4,5-dimethylphenyl acetate. cdnsciencepub.com In the presence of a stronger acid like trifluoroacetic acid, the dominant reaction is the elimination of acetic acid and migration of the nitro group to form nitro-substituted aromatic products. cdnsciencepub.com
The nitration of substituted benzenes can lead to competitive reactions and the formation of various intermediate cations. The stability of these cyclohexadienyl cation intermediates plays a crucial role in determining the final product distribution. cdnsciencepub.com For instance, in the nitration of 1-chloro-2,3-dimethylbenzene, the formation of different nitro-isomers is related to the relative stabilities of the corresponding nitrocyclohexadienyl cations. cdnsciencepub.com In some cases, these intermediate cations can be trapped by other nucleophiles present in the reaction mixture, leading to the formation of biphenyl (B1667301) derivatives. cdnsciencepub.com
The nitration of this compound is expected to yield a mixture of isomers, with the positions of nitration being influenced by the directing effects of the chloro and dimethyl substituents. The primary product is often 1-chloro-2,4-dimethyl-5-nitrobenzene, which can be synthesized from 2,4-dimethyl-5-nitroaniline. chemicalbook.com The dinitration of chlorobenzene (B131634) under forcing conditions is a known industrial process to produce 1-chloro-2,4-dinitrobenzene (B32670). dtic.mil
Halogenation Reactions and Isomer Distribution
Halogenation of aromatic rings, such as chlorination or bromination, is another key electrophilic aromatic substitution reaction. masterorganicchemistry.com It typically requires a Lewis acid catalyst, like FeCl3 or AlCl3, to "activate" the halogen, making it a better electrophile. masterorganicchemistry.com
For this compound, the positions of further halogenation will be dictated by the existing substituents. The two activating methyl groups will strongly direct the incoming halogen to the available ortho and para positions. The chlorine atom, being an ortho, para-director, will also favor these positions. The most likely position for substitution would be the one that is most activated and sterically accessible.
The nitration of chlorobenzene itself provides a useful analogy for isomer distribution. The reaction yields a mixture of ortho- and para-nitrochlorobenzene, with the para isomer being the major product due to reduced steric hindrance. doubtnut.comyoutube.com
| Substituent | Ortho Product (%) | Meta Product (%) | Para Product (%) |
|---|---|---|---|
| –Cl | 35 | 1 | 64 |
This table shows the typical isomer distribution for the nitration of chlorobenzene, highlighting the ortho, para directing effect of the chlorine substituent. Data adapted from various sources on electrophilic aromatic substitution. libretexts.org
Alkylation Reactions (e.g., Friedel-Crafts Alkylation)
Friedel-Crafts alkylation involves the reaction of an aromatic ring with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl3). umkc.edumasterorganicchemistry.com This reaction introduces an alkyl group onto the aromatic ring. umkc.edu The mechanism involves the formation of a carbocation (or a carbocation-like species) from the alkyl halide and the Lewis acid, which then acts as the electrophile. masterorganicchemistry.comlibretexts.org
A significant limitation of Friedel-Crafts alkylation is the possibility of carbocation rearrangements to form a more stable carbocation, which can lead to unexpected products. masterorganicchemistry.com Another drawback is that the product of the reaction, an alkylated benzene, is more reactive than the starting material because the added alkyl group is activating. This can lead to polyalkylation. libretexts.org
When this compound undergoes Friedel-Crafts alkylation, the incoming alkyl group will be directed to the positions activated by the methyl groups. However, the reaction is generally not performed on rings that are strongly deactivated. libretexts.org While the chlorine atom is deactivating, the two methyl groups are activating, making the reaction feasible. For example, the Friedel-Crafts alkylation of chlorobenzene with methyl chloride yields a mixture of 1-chloro-2-methylbenzene and 1-chloro-4-methylbenzene, with the para isomer being the major product. youtube.com
| Reactant | Major Product | Minor Product |
|---|---|---|
| Chlorobenzene + Methyl Chloride | 1-Chloro-4-methylbenzene | 1-Chloro-2-methylbenzene |
This table illustrates the typical products of the Friedel-Crafts alkylation of chlorobenzene. youtube.com
Formation of Carbocation Intermediates
In the context of electrophilic aromatic substitution, this compound reacts via a mechanism that involves the formation of a resonance-stabilized carbocation intermediate, commonly known as an arenium ion or sigma complex. byjus.com This process does not involve the formation of a carbocation from the cleavage of the carbon-chlorine bond, as the formation of an aryl cation is highly unfavorable. socratic.org Instead, the π electrons of the dimethyl-substituted benzene ring act as a nucleophile, attacking an external electrophile (E⁺). byjus.com
The general mechanism proceeds in two main steps:
Attack by the Aromatic Ring: The electrophile attacks the electron-rich benzene ring, breaking one of the π bonds and forming a new carbon-electrophile (C-E) bond. This initial attack disrupts the aromaticity of the ring and creates a carbocation intermediate. byjus.commasterorganicchemistry.com This intermediate is sp³ hybridized at the carbon bearing the new electrophile, and the positive charge is delocalized across the remaining sp² hybridized carbons of the ring through resonance. byjus.comuci.edu
Deprotonation to Restore Aromaticity: A weak base present in the reaction mixture removes a proton from the sp³ hybridized carbon atom that was attacked by the electrophile. masterorganicchemistry.com This step collapses the carbocation, reforms the aromatic π system, and results in the substituted product. byjus.com
The stability of the intermediate carbocation is a key factor in determining the reaction's rate and regioselectivity. The presence of the two electron-donating methyl groups on the ring helps to stabilize the positive charge of the arenium ion through inductive effects and hyperconjugation.
Polysubstitution and Regioselectivity
The regioselectivity of further electrophilic substitution on this compound is dictated by the combined electronic and steric effects of the three existing substituents: the two methyl groups and the chlorine atom.
Directing Effects of Substituents:
Methyl Groups (-CH₃): These are alkyl groups, which are activating and ortho, para-directors due to their electron-donating inductive effect. uci.edu
Chlorine Atom (-Cl): Halogens are an exception to the general rules. They are deactivating due to their strong electron-withdrawing inductive effect, which is stronger than their electron-donating resonance effect. stackexchange.comyoutube.com However, the resonance effect, which donates electron density to the ortho and para positions, still makes them ortho, para-directing. uci.edustackexchange.com
In this compound, the available positions for substitution are C3, C5, and C6. The directing effects of the existing groups on these positions are summarized below.
| Position | Directed by -Cl (at C1) | Directed by -CH₃ (at C2) | Directed by -CH₃ (at C4) | Overall Activation/Deactivation |
|---|---|---|---|---|
| C3 | Meta | Ortho | Ortho | Activated by two methyl groups |
| C5 | Para | Meta | Ortho | Activated by one methyl group and the chlorine |
| C6 | Ortho | Para | Meta | Activated by one methyl group and the chlorine |
Based on these directing effects, substitution is strongly favored at positions ortho or para to the activating methyl groups.
Position 3: Is ortho to both the C2-methyl and C4-methyl groups.
Position 5: Is ortho to the C4-methyl group and para to the C1-chlorine.
Position 6: Is ortho to the C1-chlorine and para to the C2-methyl group.
The two methyl groups are activating, making the ring more reactive than chlorobenzene but less reactive than xylene. The chlorine atom is deactivating. stackexchange.com The most likely position for electrophilic attack is position 5, as it is activated by the C4-methyl group (ortho) and the C1-chlorine (para) and is sterically less hindered than position 3 (which is between two substituents). Position 6 is also a potential site. For example, nitration of 1-chloro-2,4-dinitrobenzene leads to a mixture of products, indicating the complexity of predicting the exact outcome. dtic.mil
Polysubstitution can occur, especially under forcing conditions, because the methyl groups activate the ring. However, the deactivating effect of the chlorine atom and increasing steric hindrance with each added substituent can limit further reactions. uci.edu
Nucleophilic Substitution Reactions of this compound
Aryl halides like this compound are generally very resistant to nucleophilic substitution reactions. socratic.orglibretexts.org The presence of electron-donating methyl groups further deactivates the ring towards the most common SɴAr mechanism, making it even less reactive than chlorobenzene itself. youtube.comunacademy.com Consequently, forcing conditions such as very high temperatures or extremely strong bases are required for substitution to occur. libretexts.org
Mechanisms of Nucleophilic Aromatic Substitution
Aryl halides can undergo nucleophilic substitution through several different pathways. The feasibility of each depends on the substrate's substituents and the reaction conditions.
SɴAr (Addition-Elimination) Mechanism: This is a two-step mechanism that requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. socratic.orgyoutube.com The mechanism involves the initial attack of a nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. youtube.com For this compound, this mechanism is highly unfavorable. The electron-donating methyl groups would destabilize the negatively charged Meisenheimer complex, making its formation energetically prohibitive.
Benzyne (B1209423) (Elimination-Addition) Mechanism: This mechanism becomes possible under conditions of very strong bases (e.g., sodium amide, NaNH₂) or high temperatures with bases like NaOH. libretexts.orgunacademy.com It does not require activation by EWGs. The mechanism proceeds in two stages:
Elimination: The strong base abstracts a proton from the position ortho to the chlorine atom. This is followed by the elimination of the chloride ion, forming a highly reactive, strained triple bond within the benzene ring, creating a "benzyne" intermediate. libretexts.orgyoutube.com
Addition: The nucleophile then attacks one of the carbons of the benzyne triple bond, followed by protonation (from the solvent, e.g., ammonia (B1221849) or water) to yield the final substituted product. youtube.com For this compound, this is the most plausible mechanism for nucleophilic substitution under harsh conditions.
Sɴ1 Mechanism: This mechanism involves the spontaneous dissociation of the leaving group to form an aryl cation. unacademy.com This pathway is extremely unfavorable for aryl halides like this compound and is generally not observed. socratic.org
Effect of Electron-Withdrawing Groups
Electron-withdrawing groups (EWGs), particularly nitro groups (-NO₂), are crucial for activating an aryl halide towards the SɴAr mechanism. unacademy.comyoutube.com They activate the ring in two ways:
They make the ring carbon attached to the leaving group more electrophilic and thus more susceptible to nucleophilic attack.
They stabilize the negative charge of the intermediate Meisenheimer complex through resonance, lowering the activation energy of the first, rate-determining step. socratic.orgyoutube.com
The rate of SɴAr reactions increases dramatically with the number of ortho/para EWGs. socratic.org this compound lacks any such EWGs. Instead, it possesses two electron-donating methyl groups, which have the opposite effect: they decrease the electrophilicity of the ring carbons and would destabilize the negative charge of any potential Meisenheimer complex. This is why the SɴAr mechanism is not a viable pathway for this compound under normal conditions. In contrast, 1-chloro-2,4-dinitrobenzene readily undergoes hydrolysis with aqueous NaOH because the two nitro groups strongly activate the ring. youtube.comchegg.com
Reactions with Common Nucleophiles (e.g., NaOH, KOH, Amines)
Reactions of this compound with common nucleophiles are difficult and require forcing conditions, proceeding primarily through the benzyne mechanism.
Kinetic Studies in Micellar Media
Kinetic studies focusing specifically on the nucleophilic substitution reactions of this compound in micellar media are not extensively documented in publicly available research. However, the principles of such reactions can be understood by examining studies on analogous compounds, such as 1-chloro-2,4-dinitrobenzene, which is highly activated towards nucleophilic aromatic substitution (SNAr). Micellar media, formed by surfactants, create micro-heterogeneous environments that can significantly alter reaction rates compared to bulk solvents. The interface between the aqueous phase and the hydrophobic core of the micelle provides a unique reaction environment where reactants can concentrate, leading to catalysis.
For a typical SNAr reaction in a micellar system, the substrate (e.g., an aryl chloride) partitions between the bulk solvent and the micellar pseudophase. The nucleophile also distributes between these phases. The observed reaction rate is a function of the reactant concentrations in each phase and the intrinsic rate constants in those phases. Reactions are often found to occur predominantly at the micelle-solvent interface. masterorganicchemistry.com
To simplify the kinetics of bimolecular reactions, such as the reaction between an aryl halide and a nucleophile, experiments are often conducted under pseudo-first-order conditions. researchgate.net This is achieved by using a large excess of one reactant (e.g., the nucleophile) relative to the other (the substrate, this compound). In this scenario, the concentration of the excess reactant remains effectively constant throughout the reaction. researchgate.net
The rate law, Rate = k[Aryl Halide][Nucleophile], simplifies to Rate = kobs[Aryl Halide], where kobs (the pseudo-first-order rate constant) is equal to k[Nucleophile]. By measuring the change in concentration of the aryl halide over time, kobs can be determined.
In studies on the analogous compound 1-chloro-2,4-dinitrobenzene reacting with amines in AOT/n-hexane/water reverse micelles, the pseudo-first-order rate constants (kobs) were observed to be higher in the micellar medium than in the pure solvent, demonstrating a catalytic effect. masterorganicchemistry.com
Table 1: Factors Influencing Pseudo-First-Order Rate Constant (kobs) in Micellar Systems (Illustrative) This table is based on general principles observed in analogous SNAr reactions.
| Factor | Description | Expected Effect on kobs |
| Surfactant Concentration | Increasing the concentration of the surfactant (micelle former). | Initially increases as more reaction sites become available, may decrease at very high concentrations due to reactant dilution. masterorganicchemistry.com |
| Nucleophile Concentration | The concentration of the attacking species. | Increases, as kobs is directly proportional to it under pseudo-first-order conditions. researchgate.net |
| Type of Surfactant | Anionic, cationic, or non-ionic surfactants. | Cationic micelles can accelerate reactions with anionic nucleophiles, while anionic micelles can catalyze reactions with cationic nucleophiles due to electrostatic stabilization of the transition state. |
| Water-to-Surfactant Ratio (W₀) | In reverse micelles, this ratio determines the size of the water pool. | Can significantly influence the reaction rate by altering the polarity of the micellar core and the solvation of reactants. masterorganicchemistry.com |
The catalytic effect of micelles in bimolecular reactions often exhibits a saturation phenomenon. As the surfactant concentration increases from zero, the observed reaction rate constant typically rises. This is because both reactants are increasingly incorporated into the micellar phase, raising their effective concentrations at the reaction site (the micellar interface). masterorganicchemistry.com
However, once the surfactant concentration is high enough to incorporate all of the substrate molecules, the micellar interface becomes saturated. Further increases in surfactant concentration lead to the formation of more micelles, but this only serves to dilute the reactants among a larger number of aggregates. Consequently, the reaction rate constant levels off or may even decrease. masterorganicchemistry.com In the reaction of 1-chloro-2,4-dinitrobenzene with amines in AOT reverse micelles, the pseudo-first-order rate constants were found to pass through a maximum as the AOT concentration increased, with interface saturation occurring at approximately 0.1 M of AOT. masterorganicchemistry.com
Oxidation Reactions of Methyl Groups
The two methyl groups on the benzene ring of this compound are susceptible to oxidation, particularly due to their benzylic position. The benzylic carbon is activated, making the attached hydrogens relatively easy to abstract, which is the initial step in many oxidation mechanisms. masterorganicchemistry.com
The exhaustive oxidation of one or both methyl groups on this compound leads to the formation of carboxylic acid derivatives. libretexts.org If only one methyl group is oxidized, the products would be 2-chloro-4-methylbenzoic acid or 4-chloro-3-methylbenzoic acid. If both methyl groups are oxidized under harsh conditions, the product is 4-chloro-1,2-benzenedicarboxylic acid. The specific product obtained depends on the strength of the oxidizing agent and the reaction conditions.
Potassium permanganate (B83412) (KMnO₄) is a powerful and common oxidizing agent used to convert alkylbenzenes into their corresponding benzoic acids. libretexts.org The reaction requires the alkyl group to have at least one benzylic hydrogen, which is present in the methyl groups of this compound. masterorganicchemistry.com The reaction is typically carried out in aqueous solution, sometimes with heating, and can be performed under basic, neutral, or acidic conditions. libretexts.org
The general transformation involves the cleavage of the alkyl chain, leaving only the benzylic carbon, which is fully oxidized to a carboxyl group (-COOH). youtube.com Therefore, treating this compound with hot, basic KMnO₄ followed by acidification would oxidize both methyl groups.
Reaction Scheme: Oxidation of this compound C₈H₉Cl + KMnO₄ (hot, basic) → [Intermediate Salt] --(H₃O⁺)--> C₈H₅ClO₄
Reduction Reactions
Reduction to 2,4-Dimethylbenzene
The reduction of this compound involves the cleavage of the carbon-chlorine (C-Cl) bond and its replacement with a carbon-hydrogen (C-H) bond, yielding 2,4-dimethylbenzene. This process, known as hydrodehalogenation, is a common transformation in organic synthesis. The reactivity of the C-Cl bond in aryl chlorides like this compound is lower than that of aryl bromides or iodides, often necessitating more forceful reaction conditions or specific catalytic systems. acs.org
The general transformation is as follows:
Reaction Scheme: Reduction of this compound
| Reactant | Reagent | Product |
|---|---|---|
| This compound | Reducing Agent (e.g., LiAlH₄) | 2,4-Dimethylbenzene |
| ⟶ |
> This interactive table visualizes the chemical transformation during the reduction reaction.
Application of Reducing Agents (e.g., LiAlH₄)
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing a wide variety of functional groups. organic-chemistry.orgadichemistry.com While it is most commonly used for the reduction of polar double bonds, such as those in carbonyl compounds, it can also be employed for the reduction of alkyl and aryl halides. masterorganicchemistry.com The reactivity of aryl halides towards LiAlH₄ follows the trend I > Br > Cl > F, meaning that aryl chlorides are relatively unreactive. masterorganicchemistry.com
Standard LiAlH₄ reductions of aryl chlorides often require high temperatures and may result in low yields. However, research has shown that the reducing power of LiAlH₄ in tetrahydrofuran (B95107) (THF) can be significantly enhanced by the presence of oxygen. researchgate.net This oxygen-enhanced method allows for the efficient reduction of otherwise unreactive aryl chlorides and even fluoroarenes at a faster rate. researchgate.net While direct studies on this compound are not prevalent, the general principles suggest that its reduction with LiAlH₄ would be challenging under standard inert conditions but could be significantly improved with the addition of oxygen.
Conditions for Aryl Halide Reduction using LiAlH₄
| Reducing System | Substrate Scope | Key Features |
|---|---|---|
| LiAlH₄ / THF (inert atmosphere) | Aryl Iodides, Aryl Bromides | Aryl chlorides and fluorides are generally unreactive. acs.orgmasterorganicchemistry.com |
| LiAlH₄ / THF (in presence of O₂) | Aryl Iodides, Bromides, Chlorides, Fluorides | Reaction rates are dramatically increased (up to 30-fold improvement). researchgate.net Allows for the reduction of less reactive aryl halides. researchgate.net |
> This interactive table compares the reaction conditions and substrate scope for LiAlH₄ reductions.
Coupling Reactions and Carbon-Carbon Bond Formation
The formation of new carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the construction of more complex molecular architectures. youtube.comyoutube.com For aryl halides like this compound, palladium-catalyzed cross-coupling reactions are among the most powerful tools for achieving this transformation. youtube.comacs.org
Cross-Coupling Methodologies
Cross-coupling reactions typically involve a palladium catalyst that facilitates the reaction between an organic halide (electrophile) and an organometallic reagent (nucleophile). youtube.com The general catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org
Oxidative Addition : The palladium(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a palladium(II) intermediate. libretexts.org
Transmetalation : A carbon-containing group from an organometallic reagent is transferred to the palladium(II) center, displacing the halide. libretexts.org
Reductive Elimination : The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.org
While aryl chlorides are less reactive than the corresponding bromides and iodides, advancements in catalyst design, particularly the development of electron-rich, bulky phosphine (B1218219) ligands, have enabled their efficient use in a variety of cross-coupling reactions. uwindsor.ca
Suzuki-Miyaura Coupling Analogs
The Suzuki-Miyaura coupling is a widely used cross-coupling reaction that forms a C-C bond between an aryl or vinyl halide and an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov Its popularity stems from the mild reaction conditions, the commercial availability and stability of organoboron reagents, and their low toxicity. uwindsor.ca
The coupling of this compound with a suitable organoboron reagent (e.g., an arylboronic acid) would yield a biaryl product. Given that this compound is an electron-rich, non-activated aryl chloride, its successful coupling requires a highly active catalytic system. uwindsor.ca Modern palladium catalysts, often employing bulky, electron-donating phosphine ligands (such as those based on tri-tert-butylphosphine (B79228) or biarylphosphines), are capable of facilitating the coupling of such challenging substrates. uwindsor.canih.gov The choice of base, solvent, and temperature is also crucial for optimizing the reaction yield. researchgate.net
Typical Components of a Suzuki-Miyaura Coupling Reaction
| Component | Example for this compound Coupling | Purpose |
|---|---|---|
| Aryl Halide | This compound | The electrophilic coupling partner. |
| Organoboron Reagent | Phenylboronic acid | The nucleophilic coupling partner, source of the new carbon group. libretexts.org |
| Palladium Catalyst | Pd(OAc)₂ with a phosphine ligand (e.g., SPhos) | Facilitates the catalytic cycle. uwindsor.canih.gov |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron reagent for transmetalation. nih.govresearchgate.net |
| Solvent | Toluene (B28343), Dioxane, THF/H₂O | Solubilizes reactants and influences catalyst activity. nih.gov |
> This interactive table outlines the key components and their roles in a Suzuki-Miyaura coupling reaction involving this compound.
Advanced Applications in Organic Synthesis and Materials Science
1-Chloro-2,4-dimethylbenzene as a Synthetic Intermediate
As a synthetic intermediate, this compound is a foundational component in the construction of more complex molecules. The presence of the chlorine atom and methyl groups on the benzene (B151609) ring allows for a variety of chemical transformations.
This compound is a key starting material in the synthesis of certain pharmaceuticals and agrochemicals. cphi-online.com The methyl groups enhance its lipophilicity, a property that can be advantageous for biological activity in drug candidates. Its role as a precursor allows for the introduction of various functional groups, leading to the creation of diverse molecular scaffolds for drug discovery and the development of new pesticides. cphi-online.com
The structure of this compound makes it an important building block in organic synthesis. bldpharm.com The electron-donating nature of the methyl groups enhances the reactivity of the aromatic ring toward electrophilic substitution reactions. This property facilitates the introduction of additional functional groups, enabling the construction of intricate and highly substituted organic molecules. Furthermore, the chlorine atom can be displaced through nucleophilic substitution reactions or participate in cross-coupling reactions, further expanding its synthetic utility.
Synthesis of Derivatized this compound Analogues
The modification of this compound to create analogues with varied functional groups is a significant area of research. These derivatives can possess unique chemical and physical properties, making them suitable for specialized applications.
The synthesis of derivatives of this compound involves the introduction of new functional groups onto the aromatic ring or the modification of the existing methyl groups. These variations can dramatically alter the electronic properties and reactivity of the molecule.
One notable derivative is 1-chloro-2,4-bis(methylsulfonyl)benzene (B92659). The introduction of two strongly electron-withdrawing methylsulfonyl groups renders the benzene ring highly electron-deficient. This electronic feature significantly influences its reactivity, making the chlorine atom more susceptible to nucleophilic substitution.
Table 1: Reactivity Comparison
| Compound | Key Feature | Reactivity in Nucleophilic Substitution |
|---|---|---|
| 1-Chloro-4-(methylsulfonyl)benzene | Monosubstituted | Reacts with KCN in DMSO to yield a mixture of products. |
The synthesis of 1-chloro-2,4-bis(methylsulfonyl)benzene typically begins with the sulfonation of this compound. This electrophilic aromatic substitution reaction is often carried out using sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H). The methyl groups on the starting material direct the sulfonation to the ortho and para positions relative to the chlorine atom. Careful control of the reaction temperature, ideally below 50°C, is crucial to prevent over-sulfonation and the formation of unwanted byproducts. Following sulfonation, the resulting sulfonic acid groups can be converted to methylsulfonyl groups through subsequent oxidation and methylation steps. researchgate.netmdpi.com
Derivatives with Functional Group Variations
Synthesis of 1-Chloro-2,4-bis(methylsulfonyl)benzene
Nucleophilic Substitution Reactions of 1-Chloro-2,4-bis(methylsulfonyl)benzene
The structure of 1-chloro-2,4-bis(methylsulfonyl)benzene is notable for its reactivity in nucleophilic aromatic substitution (SNAr) reactions. The benzene ring is rendered highly electron-deficient by the presence of two potent electron-withdrawing methylsulfonyl (-SO₂CH₃) groups. This electronic feature significantly activates the chlorine atom, making it an excellent leaving group for substitution by a variety of nucleophiles. libretexts.org
The mechanism for this reaction is typically a two-step addition-elimination process. libretexts.org First, the nucleophile attacks the carbon atom bonded to the chlorine, forming a negatively charged intermediate known as a Meisenheimer complex. youtube.com The negative charge in this intermediate is stabilized by delocalization across the aromatic ring and, crucially, by the electron-withdrawing sulfonyl groups. libretexts.org In the second step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product. libretexts.org
This enhanced reactivity allows for the synthesis of a diverse range of derivatives under relatively mild conditions. Nucleophiles such as amines, thiols, and alkoxides can readily displace the chlorine atom, opening pathways to new classes of compounds.
| Reaction Type | Key Features | Significance |
| Nucleophilic Aromatic Substitution (SNAr) | Activated by two electron-withdrawing -SO₂CH₃ groups. | Facilitates the synthesis of diverse derivatives. |
| Mechanism | Two-step addition-elimination via a Meisenheimer complex. libretexts.orgyoutube.com | Enhanced stability of the intermediate due to charge delocalization. libretexts.org |
| Reactivity | Chlorine atom is readily displaced by various nucleophiles. | Allows for reactions under milder conditions compared to less activated aryl halides. |
Applications in Medicinal Chemistry (e.g., Sulfonamides)
The derivatives of 1-chloro-2,4-bis(methylsulfonyl)benzene hold significant promise in the field of medicinal chemistry, particularly in the synthesis of sulfonamides. The methylsulfonyl groups can be chemically transformed into sulfonamide functionalities (-SO₂NH₂), a cornerstone of many pharmaceutical agents. Sulfonamides are a well-established class of drugs with a broad spectrum of pharmacological activities, including antibacterial, anticancer, diuretic, and anti-inflammatory properties. ekb.egcerradopub.com.br
The sulfonamide derivatives of 1-chloro-2,4-bis(methylsulfonyl)benzene are being investigated for their potential as anticancer agents. Their mode of action may involve the ability to modify biological macromolecules and target specific pathways involved in cancer progression. The general class of sulfonamides has been shown to act as inhibitors for enzymes like carbonic anhydrase, which is linked to certain types of cancer. ekb.egcerradopub.com.br For instance, N-(2-Chloro-phenyl)-2,4-dimethyl-benzene-sulfonamide is a related sulfonamide derivative whose crystal structure has been studied, indicating the ongoing research interest in this class of compounds. nih.gov
| Application Area | Examples of Pharmacological Activity | Relevant Compounds/Derivatives |
| Medicinal Chemistry | Antibacterial, Anticancer, Anti-inflammatory, Diuretic. ekb.eg | Sulfonamide derivatives. |
| Anticancer Research | Investigated for efficacy as anticancer agents. | Derivatives of 1-chloro-2,4-bis(methylsulfonyl)benzene. |
| Enzyme Inhibition | Carbonic anhydrase inhibitors. ekb.egcerradopub.com.br | Various sulfonamide drugs. ekb.eg |
Synthesis of 1,5-Bis(chloromethyl)-2,4-dimethylbenzene
1,5-Bis(chloromethyl)-2,4-dimethylbenzene is a key derivative synthesized from the isomeric m-xylene (B151644) (1,3-dimethylbenzene), not p-xylene (B151628) (1,4-dimethylbenzene). It serves as a valuable building block in organic synthesis. ontosight.ai
Chloromethylation of 2,4-dimethylbenzene
The primary method for synthesizing 1,5-bis(chloromethyl)-2,4-dimethylbenzene is through the chloromethylation of 2,4-dimethylbenzene (m-xylene). ontosight.ai This reaction introduces two chloromethyl (-CH₂Cl) groups onto the benzene ring. The process typically involves reacting m-xylene with formaldehyde (B43269) (or its polymer, paraformaldehyde) and hydrogen chloride. chemicalbook.comiosrjournals.org
To enhance reaction efficiency and yield, various catalytic systems can be employed. Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, have been shown to be effective in promoting the reaction under milder conditions and improving selectivity. iosrjournals.org For the chloromethylation of m-xylene, optimal yields have been achieved using a specific quaternary ammonium salt catalyst at 80°C. iosrjournals.org Another approach involves the use of reusable imidazolium-based ionic liquids as promoters, which can lead to enhanced reaction rates and improved yields under mild conditions. researchgate.net
A general procedure involves heating a mixture of the aromatic hydrocarbon, paraformaldehyde, concentrated hydrochloric acid, and a catalyst. chemicalbook.com After the reaction is complete, the product is extracted and purified. chemicalbook.com
Versatility in Polymer and Fine Chemical Synthesis
1,5-Bis(chloromethyl)-2,4-dimethylbenzene is a highly versatile intermediate due to the reactivity of its two chloromethyl groups. ontosight.aicymitquimica.com These groups can readily participate in nucleophilic substitution reactions, allowing for the attachment of various functional groups and the construction of more complex molecules. cymitquimica.com
This reactivity makes it a valuable precursor in the synthesis of a wide range of products:
Polymers: The bifunctional nature of the molecule allows it to act as a monomer or cross-linking agent in the production of polymers. ontosight.aicymitquimica.com For example, related bis(chloromethyl) compounds are used to create intermediates for high-performance fibers like aramids. google.com
Fine Chemicals: It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other specialized chemical products. ontosight.ai Its ability to form benzyl (B1604629) chloride-type derivatives is particularly important in these synthetic pathways. ontosight.ai
Synthesis of 2-(1-Chloroethyl)-1,4-dimethylbenzene (B1619657) and Related Chloroethyl Derivatives
2-(1-Chloroethyl)-1,4-dimethylbenzene is another derivative of 1,4-dimethylbenzene (p-xylene) with applications in organic synthesis. ontosight.aibiosynth.com
Chloroethylation Agents and Reaction Conditions
The synthesis of 2-(1-chloroethyl)-1,4-dimethylbenzene involves the chloroethylation of 1,4-dimethylbenzene. ontosight.ai This electrophilic aromatic substitution reaction introduces a 1-chloroethyl group onto the benzene ring. While specific industrial-scale synthesis details are proprietary, the reaction generally involves treating 1,4-dimethylbenzene with a suitable chloroethylating agent. Such agents can be generated from reactants like paraldehyde (B1678423) and hydrogen chloride. The reaction conditions, including temperature and the use of a catalyst, are crucial for achieving the desired product and minimizing the formation of isomers and byproducts. This compound is recognized as a useful intermediate in the synthesis of other organic molecules, including potential pharmaceuticals and agrochemicals. ontosight.ai
Reactivity in Alkylation Reactions
The alkylation of aromatic compounds, most notably through the Friedel-Crafts reaction, is a fundamental method for the formation of carbon-carbon bonds. mt.com This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic ring with an alkyl halide or alkene in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). mt.comquora.com The reaction proceeds through the formation of a carbocation or a related electrophilic species that is then attacked by the electron-rich aromatic ring. mt.comyoutube.com
For this compound, the aromatic ring is the nucleophile that attacks the electrophile. The reactivity and regioselectivity of the alkylation are governed by the electronic and steric effects of the substituents already present on the benzene ring—the chlorine atom and the two methyl groups.
Directing Effects of Substituents:
Methyl Groups (-CH₃): Methyl groups are activating and ortho-, para-directing. They donate electron density to the ring through an inductive effect and hyperconjugation, making the ring more nucleophilic and thus more reactive towards electrophiles. In this compound, the two methyl groups at positions 2 and 4 will activate the ring.
Chlorine Atom (-Cl): The chlorine atom is a deactivating but ortho-, para-directing substituent. While it withdraws electron density through its inductive effect (deactivating the ring), its lone pairs can donate electron density through resonance, directing incoming electrophiles to the ortho and para positions.
In this compound, the positions open for substitution are 3, 5, and 6. The directing effects of the existing substituents would influence the position of the incoming alkyl group. The most likely positions for alkylation would be position 5, which is ortho to the methyl group at position 4 and meta to the chloro and the other methyl group, and position 6, which is ortho to the chloro group and the methyl group at position 2. Steric hindrance from the adjacent methyl group at position 2 might disfavor substitution at position 3.
A significant challenge in Friedel-Crafts alkylation is the potential for polyalkylation. quora.com The product of the initial alkylation is often more reactive than the starting material because the newly added alkyl group is also an activating group. quora.com This can lead to the formation of products with multiple alkyl substituents. Another limitation is the possibility of carbocation rearrangements, where the initial carbocation formed from the alkyl halide rearranges to a more stable carbocation before attacking the aromatic ring. libretexts.org
While the general principles of Friedel-Crafts alkylation are well-established, specific research detailing the alkylation of this compound is not widely available in the reviewed literature. However, based on the directing effects of the chloro and methyl groups, a mixture of regioisomers would be expected, with the precise ratio depending on the specific alkylating agent, catalyst, and reaction conditions.
Interactive Data Table: General Parameters in Friedel-Crafts Alkylation
| Parameter | Description | General Examples | Relevance to this compound |
| Aromatic Substrate | The aromatic ring undergoing substitution. | Benzene, Toluene (B28343), Chlorobenzene (B131634) youtube.comyoutube.com | This compound |
| Alkylating Agent | Source of the alkyl group. | Alkyl halides (e.g., CH₃Cl, CH₃CH₂Cl), Alkenes (e.g., Ethene) mt.comyoutube.com | Would react with various alkylating agents. |
| Catalyst | Lewis acid that promotes the formation of the electrophile. | AlCl₃, FeCl₃, BF₃ mt.comlibretexts.org | A strong Lewis acid would be required. |
| Potential Issues | Common challenges in this reaction type. | Polyalkylation, Carbocation Rearrangement quora.comlibretexts.org | These would be important considerations. |
The development of chiral molecules and their application in enantioselective synthesis is a cornerstone of modern medicinal chemistry and materials science. Chiral derivatives of aromatic compounds can serve as ligands for metal catalysts or as chiral auxiliaries to control the stereochemical outcome of a reaction.
A search of the scientific literature did not yield specific examples of chiral derivatives being synthesized directly from this compound for the purpose of enantioselective synthesis. Research in this area often focuses on molecules with specific structural features that are more readily converted into known classes of chiral ligands or catalysts, such as those possessing C₂ symmetry or specific functional groups amenable to chiral modification. While it is theoretically possible to devise synthetic routes to chiral molecules starting from this compound, this does not appear to be a reported area of research. The synthesis of such derivatives would likely involve multi-step processes to introduce chirality, for example, through asymmetric functionalization of one of the methyl groups or through a nucleophilic aromatic substitution reaction with a chiral nucleophile under specific conditions.
For instance, derivatives of other molecules, such as 1,2-diaminocyclohexane, are used to create chiral ligands for asymmetric catalysis, but these are not derived from this compound. nih.gov Similarly, while there is research on related chlorinated and methylated benzene derivatives, such as 1-chloro-3,6-dimethoxy-2,4-dimethylbenzene, these studies focus on their synthesis and crystal structure rather than applications in enantioselective synthesis. nih.gov
Given the absence of specific research, the role of this compound in the field of chiral derivatives and enantioselective synthesis appears to be unexplored or at least not documented in readily accessible literature.
Environmental Aspects and Degradation Studies of 1 Chloro 2,4 Dimethylbenzene
Biodegradation Pathways and Microbial Activity
The biological degradation of chlorinated aromatic hydrocarbons is a key process in their removal from contaminated environments. This breakdown is mediated by various microorganisms that can utilize these compounds as a source of carbon and energy. The structure of 1-chloro-2,4-dimethylbenzene, featuring a chlorine atom and two methyl groups on a benzene (B151609) ring, influences its susceptibility to microbial attack.
The degradation of this compound can proceed under both oxygen-rich (aerobic) and oxygen-depleted (anaerobic) conditions, though the mechanisms differ significantly.
Aerobic Degradation: Under aerobic conditions, the initial attack on the aromatic ring of chlorinated compounds is typically initiated by oxygenase enzymes. nih.gov Bacteria, such as those from the Pseudomonas and Sphingomonas genera, are known to degrade chlorinated benzenes. nih.govethz.ch The process for this compound is expected to follow a similar path, starting with a dioxygenase enzyme that incorporates two hydroxyl groups into the benzene ring, forming a cis-dihydrodiol. nih.gov This is followed by dehydrogenation to form a substituted catechol, in this case, a chloro-dimethylcatechol. Subsequent enzymatic reactions lead to the cleavage of the aromatic ring, typically through an ortho or meta cleavage pathway, breaking the compound down into smaller molecules that can enter central metabolic pathways like the β-ketoadipate pathway. nih.govnih.gov Studies on the degradation of 2,4-dimethylphenol (B51704) (a structurally related compound) have shown that aerobic biofilm reactors can achieve 100% removal, highlighting the effectiveness of aerobic processes. nih.gov In these systems, bacteria such as Zoogloea and fungi like Cutaneotrichosporon work synergistically to achieve complete mineralization. nih.gov
Anaerobic Degradation: In the absence of oxygen, the primary degradation mechanism for chlorinated aromatic compounds is reductive dechlorination. ethz.chclu-in.org In this process, the chlorinated compound serves as an electron acceptor, and a chlorine atom is removed and replaced with a hydrogen atom. clu-in.org This sequential removal of chlorine atoms makes the compound less toxic and more amenable to further degradation. For this compound, anaerobic degradation would likely involve the initial removal of the chlorine atom to form 2,4-dimethylbenzene. This process is often carried out by methanogenic microbial consortia. ethz.ch While effective for highly chlorinated compounds, anaerobic degradation of less chlorinated molecules can be slower. clu-in.org
The intermediate compounds formed during the biodegradation of this compound depend on whether the conditions are aerobic or anaerobic.
Based on established pathways for similar compounds, the following intermediates are likely:
Aerobic Intermediates: The aerobic pathway, initiated by dioxygenases, would likely produce 3-chloro-4,6-dimethylcatechol as a key intermediate. nih.govethz.ch Following ring cleavage of this catechol, subsequent intermediates would include muconic acid derivatives, such as 2-chloro-3,5-dimethyl-cis,cis-muconate . nih.gov
Anaerobic Intermediates: The main intermediate of anaerobic reductive dechlorination would be 2,4-dimethylbenzene . ethz.chclu-in.org
The identification of these transient molecules is crucial for confirming the degradation pathway and assessing the potential for the accumulation of other potentially harmful compounds.
Photodegradation Mechanisms and Environmental Fate
In addition to microbial action, this compound is subject to degradation by photochemical processes, particularly when exposed to ultraviolet (UV) radiation from sunlight in aquatic environments or the atmosphere. ethz.chuwaterloo.ca
Direct photolysis of chlorinated aromatic compounds can occur when they absorb light energy, leading to the cleavage of the carbon-chlorine bond. The degradation process is often enhanced by advanced oxidation processes (AOPs) that generate highly reactive species like hydroxyl radicals (•OH). uwaterloo.ca The kinetics of photodegradation for compounds similar to this compound have been shown to follow pseudo-first-order models. researchgate.netresearchgate.net The rate of degradation is influenced by factors such as the initial concentration of the pollutant, pH, and the intensity of the UV source. researchgate.netresearchgate.net For instance, studies on other chlorinated compounds have shown that degradation rates can be significantly increased in the presence of photosensitizers or catalysts. researchgate.net
Advanced reduction processes (ARPs) offer an effective alternative for degrading halogenated organic pollutants. researchgate.netnih.gov The UV/sulfite (B76179) (UV/SO₃²⁻) system is a prominent example. In this process, UV irradiation of sulfite solutions generates hydrated electrons (e⁻aq), which are powerful reducing agents. researchgate.netnih.gov
The key reaction is the photo-ejection of an electron from the sulfite ion: SO₃²⁻ + hv → SO₃•⁻ + e⁻aq
These hydrated electrons are highly reactive toward halogenated compounds, efficiently breaking the carbon-chlorine bond through reductive dechlorination. researchgate.net This method is advantageous because it directly targets the halogen substituent, which is often the source of the compound's toxicity and recalcitrance. researchgate.net The UV/Sulfite process has demonstrated high degradation efficiency for various chlorinated compounds, with stable performance across a wide pH range (5-11). researchgate.netnih.gov
The ultimate goal of any degradation process is the complete mineralization of the organic pollutant into benign products like carbon dioxide (CO₂), water (H₂O), and mineral salts (e.g., Cl⁻). The extent of mineralization is commonly measured by monitoring the decrease in Total Organic Carbon (TOC) and Chemical Oxygen Demand (COD). While high degradation efficiency of the parent compound can be achieved, complete mineralization often takes longer due to the formation of recalcitrant intermediates. researchgate.net
Advanced oxidation and reduction processes have shown significant success in reducing TOC and COD for various industrial pollutants. The table below presents illustrative data from studies on other organic compounds, demonstrating the potential efficiency of such treatment processes.
| Process | Pollutant | TOC Removal Efficiency | COD Removal Efficiency | Reference |
|---|---|---|---|---|
| Electro-Fenton (EF) with BDD/BDD cell | 2,4-D Herbicide Solution | 72% after 300 min | Not Specified | researchgate.net |
| Hybrid EC-EO | Biodiesel Production Wastewater | Not Specified | 98.9% | researchgate.net |
| UV/Sulfite | 3-Chlorophenol | 30.2% after 80 min | Not Specified | researchgate.net |
Environmental Monitoring and Presence in Various Matrices
This compound, also known as 4-chloro-m-xylene, is a synthetic chemical whose presence in the environment is not as extensively documented as some other chlorinated aromatic compounds. Its detection is often associated with industrial activities where it may be used as a chemical intermediate or solvent.
Published data on the specific concentrations of this compound in environmental matrices such as water, soil, and air are scarce. It is not a priority pollutant that is routinely monitored by major environmental agencies. For instance, it is not listed on the US Environmental Protection Agency's (EPA) Toxics Release Inventory (TRI), which tracks the release of certain toxic chemicals from industrial facilities. epa.govepa.gov This suggests that its release into the environment is not considered to be on a large scale or that it is not reported under current regulations.
Despite the limited publicly available data, some studies on air toxics have included this compound in their analyses. Research into residential air quality in rural areas has identified the compound, although often without reporting specific concentration levels in the primary findings, indicating it may be present at low or trace levels. The primary sources of related compounds like xylenes (B1142099) in the environment are fugitive emissions from industrial processes, automobile exhaust, and volatilization from solvent use. cdc.gov While xylene isomers are frequently detected in urban and indoor air, specific data for its chlorinated derivatives like this compound are less common. cdc.gov
Given the physicochemical properties of similar compounds, if released into water, this compound would be expected to volatilize into the air rapidly. who.int In soil, it would be moderately mobile and could potentially leach into groundwater, where its persistence would depend on local conditions, particularly the presence of anaerobic or aerobic environments. who.intepa.gov
Table 1: Documented Presence of this compound in Environmental Matrices
| Environmental Matrix | Location/Study Type | Concentration Range | Notes |
|---|---|---|---|
| Air (Indoor/Ambient) | Rural Residential | Not Quantified | Detected, but specific concentration data was not a primary reported metric in available studies. |
| Water | General Monitoring | No Data Available | Not typically included in routine water quality monitoring programs. |
| Soil/Sediment | General Monitoring | No Data Available | Not typically included in routine soil and sediment monitoring programs. |
| Industrial Effluent | General Monitoring | No Data Available | Not listed as a reportable substance in major toxic release inventories. epa.govepa.gov |
Advanced Oxidation Processes for Removal
Due to the persistence and potential toxicity of chlorinated aromatic compounds, research has focused on effective remediation technologies. Advanced Oxidation Processes (AOPs) are a group of technologies that rely on the generation of highly reactive and non-selective species, most notably the hydroxyl radical (•OH), to degrade recalcitrant organic pollutants. Given the limited direct research on this compound, studies on structurally similar compounds, particularly chloroxylenol (a chlorinated dimethylphenol), provide valuable insights into potential degradation pathways.
Gas-Liquid Discharge Plasma Combined with Ozonation: A hybrid system combining non-thermal plasma (NTP) with ozonation has been shown to be effective for the degradation of chloroxylenol (PCMX). rsc.org In one study, a combined NTP/O₃ system achieved a 79.43% degradation rate for PCMX in 14 minutes, which was significantly higher than ozonation alone (29.25%) or NTP alone (67.04%). rsc.orgresearchgate.net The synergistic effect is attributed to the enhanced production of reactive species, with the hydroxyl radical playing a crucial role in the degradation process. rsc.orgrsc.org The degradation rate was found to be higher in acidic conditions compared to alkaline solutions. rsc.org
Thermally Activated Persulfate (TAP): The activation of persulfate (S₂O₈²⁻) at elevated temperatures generates sulfate (B86663) radicals (SO₄•⁻), which are powerful oxidants. This process has been successfully applied to the degradation of chloroxylenol. researchgate.net The degradation follows pseudo-first-order kinetics, and the efficiency increases with higher temperatures and greater persulfate concentrations. researchgate.net The primary radical species responsible for degradation at neutral pH is the sulfate radical. The proposed degradation pathways involve electron transfer, dechlorination, and oxidation of the aromatic ring and its side chains. researchgate.net
Fenton and Photo-Fenton Processes: The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to produce hydroxyl radicals. spertasystems.com This classic AOP is effective for the oxidation of aromatic compounds like benzene and toluene (B28343). nih.govrsc.org The efficiency of the Fenton reaction is highest under acidic conditions (pH 2-3). spertasystems.com Variations like the photo-Fenton process, which uses UV light to enhance radical production and regenerate Fe²⁺, can further increase degradation rates. While specific studies on this compound are lacking, the effectiveness of the Fenton process on its parent compounds (benzene and xylene) suggests it would be a viable treatment method. nih.govrsc.orgnih.gov
Ozonolysis: Ozonolysis involves the reaction of ozone (O₃) with unsaturated compounds. For aromatic compounds like o-xylene (B151617), ozonolysis leads to the cleavage of the benzene ring. youtube.com The reaction proceeds through the formation of unstable ozonides, which then decompose to form various carbonyl compounds. The ozonolysis of o-xylene results in a mixture of glyoxal, methylglyoxal, and dimethyl glyoxal. doubtnut.comvedantu.com This indicates that ozonolysis could effectively break down the aromatic structure of this compound, initiating its mineralization.
Table 2: Research Findings on Advanced Oxidation Processes for Related Compounds
| AOP Method | Target Compound | Key Findings | Reference |
|---|---|---|---|
| Gas-Liquid Discharge Plasma + Ozonation | Chloroxylenol (PCMX) | 79.43% degradation in 14 minutes. Degradation rate higher in acidic conditions. •OH is the key reactive species. | rsc.orgresearchgate.net |
| Thermally Activated Persulfate (TAP) | Chloroxylenol (PCMX) | Follows pseudo-first-order kinetics. Efficiency increases with temperature and persulfate concentration. SO₄•⁻ is the dominant radical at neutral pH. | researchgate.net |
| Fenton Process | Benzene / Toluene | Effective for degrading the aromatic ring. Gaseous benzene removal reached 85% with intermittent H₂O₂ dosing. | rsc.org |
| Ozonolysis | o-Xylene | Cleavage of the aromatic ring to produce glyoxal, methylglyoxal, and dimethyl glyoxal. | doubtnut.comvedantu.com |
Toxicological Research and Risk Assessment of 1 Chloro 2,4 Dimethylbenzene
Mechanisms of Biological Activity and Molecular Interactions
The biological activity of 1-Chloro-2,4-dimethylbenzene is underpinned by its chemical structure, which facilitates various molecular interactions within a biological system. These interactions can lead to a cascade of cellular events, ultimately contributing to its toxicological profile.
Electrophilic Reactions with Cellular Macromolecules
As an electron-rich aromatic system, this compound has the potential to undergo electrophilic reactions. The presence of two electron-donating methyl groups on the benzene (B151609) ring enhances its reactivity towards electrophiles. While direct studies on the electrophilic reactions of this compound with specific cellular macromolecules are not extensively documented, the metabolism of similar chlorinated aromatic compounds often involves the formation of reactive electrophilic intermediates.
One of the most critical detoxification pathways for electrophilic xenobiotics is conjugation with glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). nih.govontosight.ai This process transforms the reactive electrophile into a more water-soluble and less toxic compound that can be readily eliminated from the cell. The structurally similar compound, 1-chloro-2,4-dinitrobenzene (B32670) (CDNB), is a well-known substrate for GSTs and is widely used in assays to measure the activity of these enzymes. sigmaaldrich.comresearchgate.net The reaction involves the nucleophilic attack of the thiol group of glutathione on the electrophilic carbon of CDNB, leading to the formation of a glutathione conjugate. researchgate.net
In human erythrocytes, the conjugation of CDNB with GSH is a rapid process catalyzed by GST, leading to the depletion of cellular GSH. nih.gov This depletion can have significant downstream effects, as GSH is vital for maintaining the reduced state of the intracellular environment. nih.gov
Oxidative Stress Induction and Reactive Oxygen Species (ROS) Generation
Exposure to certain chlorinated organic compounds has been linked to the induction of oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. While direct studies on this compound are limited, research on related compounds provides insights into this potential mechanism. For instance, exposure of human lung epithelial cells to chlorobenzene (B131634) has been shown to increase intracellular ROS levels and upregulate markers of oxidative stress, such as heme oxygenase 1 (HO-1) and glutathione S-transferase π1 (GSTP1).
The depletion of cellular glutathione, as could potentially occur during the metabolism of this compound, can further exacerbate oxidative stress. Glutathione is a key antioxidant that directly scavenges ROS and also serves as a cofactor for antioxidant enzymes like glutathione peroxidase. Its depletion can therefore compromise the cell's defense against oxidative damage.
Interaction with Enzymes and Receptors
The primary enzymatic interaction documented for compounds structurally similar to this compound is with glutathione S-transferases (GSTs). sigmaaldrich.comnih.gov These enzymes play a pivotal role in cellular detoxification by catalyzing the conjugation of electrophilic compounds with glutathione. ontosight.airesearchgate.net The rate of this conjugation can vary significantly between different tissues and individuals, which may influence susceptibility to the toxic effects of such compounds. nih.gov
In addition to GSTs, the metabolism of xylenes (B1142099), the parent compound of this compound, involves oxidation reactions primarily targeting the methyl groups. wikipedia.org This process can lead to the formation of various metabolites, including dimethylbenzoic acids and dimethylhippuric acids. nih.gov These metabolic pathways are catalyzed by a range of enzymes, including cytochrome P450 monooxygenases.
Cytotoxic Effects on Cellular Models
The molecular interactions and induction of oxidative stress by this compound and related compounds can culminate in cytotoxicity, or cell death. Studies on various cell lines, including cancer cells, have been instrumental in elucidating the cytotoxic potential of these chemicals.
Mitochondrial Dysfunction Pathways
Mitochondria are critical cellular organelles that are also primary targets for many toxic chemicals. nih.gov Mitochondrial damage can lead to a disruption of cellular energy metabolism, an increase in ROS production, and the initiation of apoptotic cell death pathways.
While direct studies on the effects of this compound on mitochondrial function are scarce, research on other chlorinated compounds suggests that mitochondrial toxicity is a plausible mechanism of action. For example, a mixture containing a chlorinated isothiazolinone compound was found to induce significant mitochondrial damage in brain endothelial cells, leading to disruption of the mitochondrial membrane potential and impaired oxidative phosphorylation. nih.gov The general toxicity of xylenes has also been noted to potentially involve mitochondrial pathways. wikipedia.org
The induction of oxidative stress by chlorinated compounds can directly impact mitochondrial integrity. ROS can damage mitochondrial DNA, proteins, and lipids, leading to a vicious cycle of further ROS production and mitochondrial dysfunction. This can ultimately trigger the release of pro-apoptotic factors from the mitochondria, initiating the cell death cascade.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1-chloro-2,4-dinitrobenzene (CDNB) |
| Glutathione (GSH) |
| Heme oxygenase 1 (HO-1) |
| Glutathione S-transferase π1 (GSTP1) |
| Multidrug resistance protein 1 (MRP1) |
| Xylenes |
| Dimethylbenzoic acids |
| Dimethylhippuric acids |
| Cytochrome P450 monooxygenases |
| Chlorobenzene |
Genotoxicity Assessment
No specific studies were identified that assess the genotoxicity of this compound. Genotoxicity assays are designed to detect direct or indirect damage to DNA, which can lead to mutations and potentially cancer.
DNA Damage Evaluation (e.g., Comet Assay in Human Lymphocytes)
There is no available research specifically evaluating DNA damage induced by this compound using the Comet assay or any other method in human lymphocytes.
The Comet assay, or single-cell gel electrophoresis, is a widely used and sensitive method for detecting DNA damage in individual eukaryotic cells. wikipedia.orgcellbiolabs.com The technique involves embedding cells in agarose (B213101) on a microscope slide, lysing them to release the DNA, and then subjecting them to electrophoresis. wikipedia.orgcellbiolabs.com Damaged DNA, which includes single- and double-strand breaks and alkali-labile sites, migrates away from the nucleus, forming a "comet tail." cellbiolabs.comnih.gov The intensity and length of this tail are proportional to the amount of DNA damage. cellbiolabs.commdpi.com The assay can be performed under alkaline (pH >13) or neutral conditions to detect different types of DNA lesions. nih.govcosmobio.co.jp It is a standard tool in genotoxicity testing, human biomonitoring, and ecogenotoxicology. mdpi.comnih.govnih.gov
DNA Strand Breaks and Mechanistic Investigation
No studies were found that investigate the potential of this compound to cause DNA strand breaks or explore the underlying mechanisms.
Mechanistic investigations in genotoxicity often focus on how a substance interacts with DNA. For example, studies on other compounds, such as the benzene metabolite p-benzoquinone, have shown the ability to induce DNA double-strand breaks and have implicated the role of reactive oxygen species (ROS) in the toxicity mechanism. Research on other chlorinated hydrocarbons, like 1,2-dichloropropane, has also demonstrated the induction of DNA damage in the liver of exposed mice, as measured by the comet assay. nih.gov However, similar mechanistic data for this compound is not present in the available literature.
Endocrine Disruption Potential
There is no direct evidence or specific research classifying this compound as an endocrine-disrupting chemical (EDC). EDCs are exogenous substances that interfere with the synthesis, secretion, transport, binding, action, or elimination of natural hormones, which are responsible for maintaining homeostasis, reproduction, and development. nih.govnih.gov
Structural Similarities to Known Endocrine-Disrupting Chemicals
While this compound belongs to the broader class of chlorobenzenes and contains a xylene structure, no specific analysis of its structural similarity to known EDCs has been published.
Some chlorobenzenes and related compounds are recognized for their potential endocrine-disrupting effects. nih.gov For instance, chlorobenzenes as a group have raised concerns due to their potential estrogenic effects. nih.gov Benzene and its derivatives are also known to have endocrine-disrupting properties. researchgate.net Similarly, chemicals like 2,4-dichlorophenol (B122985) have demonstrated estrogenic activity in animal studies. nih.gov However, a detailed structural-activity relationship analysis that would specifically implicate this compound has not been performed or reported.
Impact on Hormonal Systems in Wildlife and Humans
There is no information regarding the impact of this compound on hormonal systems in wildlife or humans.
Exposure to various EDCs has been shown to negatively affect reproduction and development in both wildlife and human populations. networkforphl.org Effects can include altered fertility, impacts on sexual development, and interference with hormonal regulation. nih.govnetworkforphl.org For example, benzene and its derivatives can affect the endocrine system, and xylene exposure has been associated with reproductive and developmental effects in laboratory animals. researchgate.netnih.gov Despite this, no studies have specifically investigated or reported such effects for this compound.
Ecotoxicity Studies
No dedicated ecotoxicity studies for this compound were found. Ecotoxicological assessments are crucial for understanding a chemical's potential harm to ecosystems, including its effects on aquatic flora and fauna. researchgate.net
For context, research on related compounds like xylene isomers indicates they can be toxic to aquatic organisms and may lead to behavioral changes in invertebrates. nih.govresearchgate.net Studies on the biodegradation of chlorobenzene show that the number and position of chlorine atoms can affect the rate of environmental degradation. nih.gov However, specific data points such as the LC50 (the concentration lethal to 50% of a test population) for various aquatic species exposed to this compound are not available.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Toxicity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that are invaluable for predicting the biological effects of chemicals, including their toxicity, based on their molecular structure. ljmu.ac.uk These models are particularly important in environmental risk assessment for screening large numbers of compounds and prioritizing them for further testing. tum.de
The foundation of QSAR modeling lies in the correlation between a molecule's structural or physicochemical properties, known as molecular descriptors, and its biological activity or toxicity. nih.govresearchgate.net For substituted benzenes, various types of descriptors are used to build predictive models, including:
Topostructural descriptors: These describe the connectivity of atoms in a molecule. nih.gov
Topochemical descriptors: These account for the chemical nature of the atoms and bonds. nih.gov
Geometrical descriptors: These relate to the three-dimensional shape of the molecule. nih.gov
Quantum chemical descriptors: These are derived from quantum mechanical calculations and describe electronic properties. nih.gov
Research has demonstrated that for substituted benzenes, properties like hydrophobicity, electrostatic interactions, and hydrogen bonding capabilities play crucial roles in determining their toxicity. nih.govnih.gov For instance, studies on the toxicity of substituted benzenes to Tetrahymena pyriformis have confirmed the importance of these interactions in explaining the observed toxicity mechanisms. researchgate.netnih.gov A hierarchical approach, combining different classes of molecular descriptors, has been shown to be effective in developing robust QSAR models for predicting the toxicity of benzene derivatives. nih.gov
QSAR models are frequently developed to predict acute toxicity endpoints such as the median lethal concentration (LC₅₀), which is the concentration of a chemical that is lethal to 50% of a test population. nih.govnih.gov For substituted benzenes, various statistical and machine learning methods are employed to build these predictive models, including:
Multiple Linear Regression (MLR): This method establishes a linear relationship between molecular descriptors and toxicity. nih.govnih.gov
Bayesian-Regularized Neural Networks: This is a more complex, non-linear method that can model more diverse chemical classes and multiple mechanisms of toxicity. nih.gov
Ensemble Learning Approaches: Methods like decision tree boost (DTB) and decision tree forest (DTF) combine multiple models to improve predictive accuracy. nih.gov
Studies have successfully developed QSAR models for predicting the acute toxicity of substituted benzenes to various aquatic organisms, including Tetrahymena pyriformis and the fathead minnow (Pimephales promelas). nih.govnih.govnih.gov These models have shown good predictive power, with high correlation coefficients (R²) between experimental and predicted toxicity values. nih.govnih.gov For example, a hierarchical QSAR approach has been shown to reasonably estimate the LC₅₀ values of benzene derivatives. nih.gov
A significant advancement in QSAR modeling is the development of multispecies models that can predict the toxicity of chemicals across different species and trophic levels. nih.govacs.org This is crucial for a comprehensive environmental risk assessment. These models are typically built using data from one species (e.g., an alga) and then tested for their ability to predict toxicity in other species like Daphnia, fish, and bacteria. nih.govacs.org
Ensemble learning methods, such as decision tree boost (DTB) and decision tree forest (DTF), have proven effective in developing multispecies QSAR models. nih.govacs.org These models have demonstrated good predictive and generalization abilities, meaning they can accurately predict the toxicity of new chemicals for a variety of species. nih.govacs.org This capability is essential for the screening and prioritization of chemicals for regulatory purposes. nih.govacs.org The successful application of these models to diverse groups of chemicals, including substituted benzenes, highlights their broad utility in toxicology. nih.govacs.org
A critical aspect of any QSAR model is its applicability domain (AD), which defines the chemical space for which the model can make reliable predictions. tum.denih.govresearchgate.netnih.gov Predictions for chemicals that fall outside the AD are considered less certain. nih.gov The AD is determined based on the range of molecular descriptors and structural features of the compounds used to train the model. nih.gov
The performance of a QSAR model is evaluated using various statistical metrics, including:
Coefficient of determination (R²): Measures the goodness-of-fit of the model. nih.govnih.gov
Root Mean Square Error (RMSE): Indicates the average error of the predictions. nih.gov
Internal and External Validation: Procedures like leave-one-out cross-validation and testing the model on an external set of compounds are used to assess its robustness and predictive power. nih.gov
For QSAR models to be used for regulatory purposes, they must meet certain criteria, including having a defined endpoint, an unambiguous algorithm, a defined applicability domain, and appropriate measures of goodness-of-fit, robustness, and predictivity. nih.govnih.gov Numerous studies on substituted benzenes have developed QSAR models that adhere to these principles, demonstrating their potential as reliable tools in chemical risk assessment. nih.gov
Comparative Toxicological Analysis with Related Chlorinated Aromatics
A crucial aspect of understanding the toxicological profile of this compound involves comparing its effects with structurally similar compounds. This comparative analysis helps in predicting its potential toxicity and understanding the mechanisms of action based on the established knowledge of related chlorinated aromatic hydrocarbons.
The toxicity of chlorinated xylenes is significantly influenced by the number and position of chlorine atoms on the xylene ring. Generally, an increase in the number of chlorine substituents tends to increase the toxicity of the compound. The position of the chlorine atoms also plays a critical role in determining the toxicokinetics and toxicodynamics of these substances.
For monochlorinated xylenes, the position of the single chlorine atom affects the compound's reactivity and metabolic pathways. For instance, the oral LD50 for 2-chloro-p-xylene (B1217518) in rats is reported to be 500.1 mg/kg. This value provides a baseline for understanding the acute toxicity of a single chlorine atom on a xylene molecule.
For more heavily chlorinated xylenes, such as tetrachloro-m-xylene, the oral LD50 in rats is reported to be 5800 mg/kg, suggesting a lower acute toxicity compared to some monochlorinated isomers. windows.net This highlights the complex relationship between the degree of chlorination and acute toxicity, where a simple linear increase in toxicity with chlorination is not always observed. The spatial arrangement of the substituents can affect metabolic activation and detoxification pathways, leading to variations in toxicological outcomes. Studies on trichlorotoluene isomers, which are structurally similar, have shown that these compounds possess a low order of oral toxicity in rats, with mild histological changes in the liver, kidney, and thyroid at higher doses. nih.gov
Interactive Data Table: Acute Oral Toxicity of Chlorinated Xylenes in Rats
| Compound | CAS Number | Oral LD50 (mg/kg) |
| 2-Chloro-p-xylene | 95-72-7 | 500.1 |
| Mixed Xylenes | 1330-20-7 | 4300 ufl.eduwikipedia.orglouisville.edu |
| o-Xylene (B151617) | 95-47-6 | 3523-3580 oecd.orgmolgroupchemicals.com |
| m-Xylene (B151644) | 108-38-3 | 5010 oecd.org |
| p-Xylene (B151628) | 106-42-3 | 4020 oecd.org |
| 2,4,5,6-Tetrachloro-m-xylene | 877-09-8 | 5800 windows.net |
Comparing this compound with chlorinated benzenes and nitrotoluenes provides further insight into its potential toxicological profile. These comparisons are based on the number of chlorine atoms, the presence of methyl groups, and the addition of a nitro group, all of which can alter the compound's chemical properties and biological activity.
Chlorinated Benzenes:
The toxicity of chlorinated benzenes generally increases with the number of chlorine atoms, although isomer-specific differences are significant. For dichlorobenzenes, the ortho-isomer (1,2-dichlorobenzene) is generally more hepatotoxic than the meta- and para-isomers. nih.gov The oral LD50 for 1,2-dichlorobenzene (B45396) in rats ranges from 500 to 2138 mg/kg. nih.govfishersci.com For trichlorobenzenes, the 1,2,4-isomer is often the most toxic, with a reported oral LD50 in rats of 756 mg/kg. windows.netufl.edu Tetrachlorobenzene isomers also exhibit varying toxicities, with 1,2,4,5-tetrachlorobenzene (B31791) showing significant toxic effects in animal studies. epa.gov The presence of methyl groups in this compound, in addition to the chlorine atom, likely modifies its metabolic fate and toxicity compared to these chlorinated benzenes.
Nitrotoluenes:
The introduction of a nitro group, as seen in dinitrotoluenes (DNTs) and trinitrotoluene (TNT), generally imparts greater toxicity. For instance, the oral LD50 for 2,4-dinitrotoluene (B133949) in rats ranges from 270 to 650 mg/kg, and for 2,6-dinitrotoluene, it is between 177 and 795 mg/kg. gustavus.edunih.gov These values indicate a higher acute toxicity than many chlorinated xylenes and benzenes. 2,4,6-trinitrotoluene (B92697) (TNT) also shows significant toxicity, with an oral LD50 in male rats of 1320 mg/kg. epa.gov The toxicity of nitrotoluenes is often associated with their metabolism to reactive intermediates that can cause methemoglobinemia, genotoxicity, and carcinogenicity. gustavus.edu
Interactive Data Table: Comparative Acute Oral Toxicity in Rats
| Compound | CAS Number | Oral LD50 (mg/kg) |
| Chlorinated Xylene | ||
| This compound | 95-72-7 | Not Available |
| Chlorinated Benzenes | ||
| 1,2-Dichlorobenzene | 95-50-1 | 500 - 2138 nih.govfishersci.comcdc.gov |
| 1,3-Dichlorobenzene | 541-73-1 | 1100 nih.gov |
| 1,4-Dichlorobenzene | 106-46-7 | 3800 - 3900 fishersci.com |
| 1,2,3-Trichlorobenzene | 87-61-6 | 1830 oecd.orglobachemie.com |
| 1,2,4-Trichlorobenzene | 120-82-1 | 756 windows.netufl.edu |
| 1,3,5-Trichlorobenzene | 108-70-3 | Not Available |
| 1,2,3,4-Tetrachlorobenzene | 634-66-2 | Not Available |
| 1,2,3,5-Tetrachlorobenzene | 634-90-2 | 1727 cdc.gov |
| 1,2,4,5-Tetrachlorobenzene | 95-94-3 | 1500 sigmaaldrich.com |
| Nitrotoluenes | ||
| 2,4-Dinitrotoluene | 121-14-2 | 270 - 650 gustavus.edu |
| 2,6-Dinitrotoluene | 606-20-2 | 177 - 795 gustavus.edunih.govnih.gov |
| 2,4,6-Trinitrotoluene | 118-96-7 | 794 - 1320 nih.govepa.gov |
This comparative analysis underscores that while general trends in toxicity can be observed based on chemical class, the specific isomeric structure and combination of functional groups are critical determinants of a compound's toxicological properties. The presence of both chlorine and methyl groups on the benzene ring of this compound suggests a toxicological profile that is influenced by both types of substituents.
Computational Chemistry and Spectroscopic Characterization of 1 Chloro 2,4 Dimethylbenzene
Quantum Chemical Studies
Quantum chemical studies are instrumental in predicting the behavior of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations offer deep insights into the electronic structure and potential applications of 1-Chloro-2,4-dimethylbenzene.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. dntb.gov.uamdpi.comconsensus.app For this compound, DFT calculations can predict its geometric structure, electronic distribution, and the locations of reactive sites. researchgate.net The presence of two electron-donating methyl groups and one electron-withdrawing chlorine atom on the benzene (B151609) ring creates a nuanced electronic environment. DFT helps to quantify these effects.
Key insights from DFT analysis include:
Reactivity Indices: Global reactivity descriptors such as electrophilicity and nucleophilicity, as well as local indices like Fukui functions, can be calculated to predict how the molecule will interact in chemical reactions. dntb.gov.uaresearchgate.net The methyl groups enhance the electron density of the ring, making it more susceptible to electrophilic attack, while the chlorine atom has an inductive withdrawing effect.
Molecular Electrostatic Potential (MESP): MESP maps visualize the electron density distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is crucial for understanding intermolecular interactions and predicting sites for chemical reactions. researchgate.net
Structural Optimization: DFT is used to calculate the most stable three-dimensional conformation of the molecule by minimizing its energy, providing precise bond lengths and angles.
Ab initio quantum chemistry methods, such as Hartree-Fock (HF), provide another avenue for studying molecular properties from first principles, without reliance on experimental data. These calculations are often used in conjunction with DFT to provide a comprehensive understanding of a molecule's electronic character.
For this compound, these calculations focus on:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information on charge transfer interactions within the molecule, revealing the nature of the bonding and the extent of electron delocalization. researchgate.net
The structural and electronic information gleaned from computational studies allows for the prediction of this compound's potential role in applied fields. Its scaffold can be considered a starting point for the design of new molecules with specific biological or material properties.
Molecular Docking: In drug design, molecular docking is a computational technique used to predict how a molecule (a ligand) binds to the active site of a target protein or enzyme. nih.govresearchgate.net Derivatives of this compound could be designed and virtually screened against various biological targets, such as bacterial enzymes or human proteins associated with disease. pensoft.netmdpi.com The docking process calculates the binding affinity and visualizes the interactions (like hydrogen bonds or hydrophobic interactions), helping to identify promising candidates for synthesis and further testing. researchgate.netmdpi.com
Material Science: The predicted reactivity and intermolecular interaction capabilities can guide the development of new materials. For instance, understanding how molecules of this compound might self-assemble or interact with other molecules is key to designing new liquid crystals, polymers, or other functional organic materials.
Spectroscopic Characterization Techniques
Spectroscopy provides experimental validation for the structural information predicted by computational methods. NMR and IR spectroscopy are fundamental techniques used to confirm the identity and elucidate the structure of this compound.
NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl protons. Due to the molecule's asymmetry, the three aromatic protons should appear as separate signals. The two methyl groups are in different chemical environments and should also produce two distinct singlets.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the different carbon environments in the molecule. For this compound, eight distinct signals are expected: one for each of the six carbons in the benzene ring and one for each of the two methyl group carbons. The chemical shifts are influenced by the attached substituents (chlorine and methyl groups). rsc.org
The table below outlines the predicted NMR spectral data for this compound based on established principles and data from isomeric and related compounds. chemicalbook.comchemicalbook.com
| NMR Data | Predicted Chemical Shift (ppm) and Multiplicity |
| ¹H NMR | Aromatic Protons: Three signals in the range of ~7.0-7.3 ppm. Methyl Protons: Two singlets around ~2.2-2.4 ppm. |
| ¹³C NMR | Aromatic Carbons: Six signals in the range of ~127-138 ppm. Methyl Carbons: Two signals in the range of ~19-22 ppm. |
This is an interactive data table. Click on the headers to sort.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is used to identify the functional groups present in a molecule. docbrown.info The IR spectrum of this compound would show a combination of vibrations characteristic of a substituted benzene ring.
Key expected absorption bands include:
C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. Alkyl C-H stretching from the methyl groups is observed between 3000-2850 cm⁻¹. docbrown.info
C=C Stretching: Aromatic ring stretching vibrations occur in the 1600-1450 cm⁻¹ region. docbrown.info
C-H Bending: In-plane and out-of-plane bending of the aromatic C-H bonds give rise to signals in the fingerprint region (below 1500 cm⁻¹), which are highly characteristic of the substitution pattern. docbrown.infodocbrown.info
C-Cl Stretching: The vibration for the carbon-chlorine bond is expected to appear in the 800-600 cm⁻¹ range.
The following table summarizes the main vibrational frequencies anticipated for this compound. docbrown.infonist.gov
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Alkyl C-H Stretch | 3000 - 2850 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-H Bending (Out-of-Plane) | 900 - 675 |
| C-Cl Stretch | 800 - 600 |
This is an interactive data table. Click on the headers to sort.
Mass Spectrometry (MS)
The mass spectrum of this compound provides significant insights into its molecular structure through the analysis of its fragmentation patterns under electron ionization. The molecular weight of this compound is approximately 140.61 g/mol . nist.govchemspider.comnih.gov
Upon ionization, the molecule forms a molecular ion ([M]⁺•). Due to the presence of chlorine, the mass spectrum exhibits a characteristic isotopic pattern for any fragment containing chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. sigmaaldrich.com This results in two peaks for chlorine-containing ions: the M⁺• peak corresponding to the molecule with ³⁵Cl, and an M+2 peak for the molecule with ³⁷Cl, with the latter having about one-third the intensity of the former.
The fragmentation of this compound is primarily dictated by the cleavage of the bonds attached to the aromatic ring. The most common fragmentation pathways include the loss of a methyl group (CH₃•) and the loss of a chlorine atom (Cl•).
A significant fragmentation pathway involves the loss of a methyl radical from the molecular ion, leading to the formation of a chlorodimethylphenyl cation. The loss of a chlorine radical from the molecular ion results in the formation of a dimethylphenyl cation. Further fragmentation of the benzene ring can also occur, leading to smaller charged fragments.
The mass spectrum of an isomer, 1-chloro-2,3-dimethylbenzene (B150846), shows prominent peaks at m/z 140, 125, and 105, corresponding to the molecular ion, the loss of a methyl group, and the loss of a chlorine atom, respectively, which is a pattern also expected for this compound.
Table 1: Key Fragmentation Data for this compound in Mass Spectrometry
| m/z (mass-to-charge ratio) | Ion Formula | Identity/Proposed Fragmentation |
| 140/142 | [C₈H₉Cl]⁺• | Molecular ion (M⁺•) with ³⁵Cl and ³⁷Cl isotopes |
| 125/127 | [C₇H₆Cl]⁺ | Loss of a methyl radical ([M-CH₃]⁺) |
| 105 | [C₈H₉]⁺ | Loss of a chlorine radical ([M-Cl]⁺) |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in alkylbenzenes |
| 77 | [C₆H₅]⁺ | Phenyl cation |
UV-Visible (UV-Vis) Spectroscopy
The UV-Visible spectrum of this compound is characterized by absorption bands arising from electronic transitions within the substituted benzene ring. The chromophore in this molecule is the benzene ring, and the presence of chloro and methyl substituents influences the position and intensity of the absorption maxima (λmax). These substituents cause a bathochromic shift (a shift to longer wavelengths) compared to unsubstituted benzene.
The spectrum is expected to show two main absorption bands, which are characteristic of many substituted benzenes. These correspond to the π → π* electronic transitions. The weaker band, typically found at longer wavelengths, is the B-band (benzenoid band), while the more intense band at shorter wavelengths is the E-band (ethylenic band).
For a closely related compound, 1-methyl-4-chlorobenzene, the excitation peak is observed at 277 nm with an emission peak at 288 nm. The absorption spectrum of this compound is expected to be in a similar region. The addition of a second methyl group is likely to cause a slight red shift in the absorption maxima.
The absorption spectra of aromatic compounds are influenced by the solvent used. Non-polar solvents like hexane (B92381) tend to preserve the fine vibrational structure of the absorption bands, while polar solvents like ethanol (B145695) can cause a loss of this fine structure and a slight shift in the absorption maxima.
Table 2: Expected UV-Visible Absorption Data for this compound
| Solvent | Expected λmax (nm) | Electronic Transition | Band |
| Ethanol/Hexane | ~270-280 | π → π | B-band |
| Ethanol/Hexane | ~210-220 | π → π | E-band |
Conclusion and Future Research Directions
Synthesis and Application Advancements
Recent research has focused on refining the synthesis of 1-Chloro-2,4-dimethylbenzene and expanding its utility as a chemical intermediate. Advances in catalytic processes, such as palladium-catalyzed cross-coupling reactions, have enabled more controlled and site-selective modifications of the molecule. These methods allow for the precise introduction of other functional groups, paving the way for the creation of more complex chemical structures.
The primary application of this compound lies in its role as a building block for the synthesis of pharmaceuticals and agrochemicals. Its structural motifs are found in various biologically active molecules. For instance, it serves as an intermediate in the production of certain dyes and has been utilized in the synthesis of ammonium (B1175870) quinone derivatives. nih.gov The compound's reactivity in electrophilic aromatic substitution reactions, enhanced by the electron-donating methyl groups, makes it a valuable precursor for a range of substituted aromatic compounds.
Environmental and Health Implications
The environmental fate and toxicological profile of this compound and related chlorinated aromatic compounds are areas of ongoing concern. While specific data on this compound is limited, information on similar compounds like chlorobenzene (B131634) can provide some insights. Chlorobenzenes, in general, can be persistent in the environment and may pose risks to ecosystems.
From a health perspective, exposure to related compounds can lead to various adverse effects. For example, chlorobenzene is known to irritate the skin, eyes, and respiratory tract. nj.gov High-level exposure can impact the central nervous system, leading to symptoms such as headaches, dizziness, and in severe cases, unconsciousness. nj.gov There is also evidence suggesting potential damage to the liver, kidneys, and lungs with prolonged exposure. nj.gov Given these potential hazards associated with structurally similar chemicals, further investigation into the specific toxicological profile of this compound is warranted to ensure its safe handling and use.
Promising Research Avenues and Emerging Technologies
The future of research on this compound is pointed towards several exciting directions. The development of more sustainable and efficient synthetic methodologies remains a key objective. This includes the exploration of greener catalysts and reaction conditions to minimize environmental impact.
A significant area of emerging research is the use of advanced analytical and computational techniques to better understand the compound's properties and reactivity. Techniques such as NMR spectroscopy, mass spectrometry, and DFT calculations can provide detailed insights into its electronic structure and help predict its behavior in chemical reactions.
Furthermore, there is potential for the application of novel technologies, such as photoredox-mediated halide interconversion, for the radiofluorination of arenes, which could be applicable to this compound derivatives. nih.gov This could open up new avenues for the synthesis of radiolabeled compounds for use in medical imaging and diagnostics. Continued interdisciplinary research, combining organic synthesis, toxicology, and computational chemistry, will be crucial in fully realizing the potential of this compound while ensuring its responsible management.
Q & A
Q. What are optimized synthetic routes for 1-Chloro-2,4-dimethylbenzene, and how can yields be improved?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or Friedel-Crafts alkylation. For instance, Kandepi et al. (2012) achieved a 68% yield using a substitution reaction under controlled conditions. Key parameters include:
- Reagents : Chlorinating agents (e.g., Cl2 or SOCl2) with 2,4-dimethylbenzene derivatives.
- Catalysts : Lewis acids (e.g., AlCl3) for Friedel-Crafts reactions.
- Characterization : <sup>1</sup>H NMR (7.27 ppm, d, 1H; 7.04 ppm, s, 1H) and <sup>13</sup>C NMR (136.8, 135.4 ppm) confirm regiochemistry .
- Optimization : Use anhydrous solvents and inert atmospheres to minimize side reactions.
Q. How can structural and electronic properties of this compound be characterized experimentally?
- Methodological Answer : Combine spectroscopic and computational techniques:
- NMR Spectroscopy : Assign peaks based on substituent effects (e.g., chlorine deshields adjacent protons).
- Mass Spectrometry (MS) : Confirm molecular weight (C8H9Cl, MW 140.61) and fragmentation patterns.
- X-ray Crystallography : Resolve crystal packing (if single crystals are obtainable).
- DFT Calculations : Predict electronic distribution and reactive sites .
Advanced Research Questions
Q. What strategies enable regioselective functionalization of this compound in catalytic systems?
- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For example:
- Fluorination : Use I(I)/I(III) catalysis to target specific positions. Evidence shows that 1-iodo-2,4-dimethylbenzene derivatives avoid fluorination at the catalyst, favoring para-substitution .
- Cross-Coupling : Employ Pd-catalyzed reactions (e.g., Suzuki-Miyaura) with directing groups to control site selectivity.
- Data-Driven Design : Analyze Hammett constants (σm for Cl = 0.37) to predict reactivity trends .
Q. How can computational modeling predict the reactivity of this compound in drug design or material science?
- Methodological Answer : Use molecular docking and QSAR (Quantitative Structure-Activity Relationship):
- Docking Software (MOE, AutoDock) : Simulate interactions with target proteins (e.g., enzymes). For related chloroarenes, binding free energies (ΔG = -4.63 to -5.64 kcal/mol) correlate with ligand efficiency .
- ADMET Prediction : Evaluate Lipinski’s Rule of Five (molecular weight <500, logP <5) for drug-likeness.
- Electrostatic Potential Maps : Identify electrophilic sites (e.g., chlorine as a leaving group) for nucleophilic attack .
Q. What contradictions exist in reported synthetic yields or reaction mechanisms, and how can they be resolved?
- Methodological Answer : Discrepancies arise from solvent polarity, catalyst purity, or competing pathways. For example:
- Yield Variability : Kandepi et al. (2012) reported 68% yield, while other methods (e.g., Friedel-Crafts) may yield <50% due to steric hindrance.
- Mechanistic Ambiguity : Chlorine substitution vs. ring alkylation pathways can be distinguished via isotopic labeling (<sup>13</sup>C tracking) or kinetic studies.
- Resolution : Standardize reaction conditions (temperature, solvent) and validate with control experiments .
Key Considerations for Researchers
- Safety : Chlorinated aromatics may exhibit skin/eye irritation (WGK 2 hazard rating) .
- Analytical Validation : Cross-validate NMR and MS data with computational models to resolve structural ambiguities.
- Collaboration : Combine synthetic chemistry with computational biology for applications in drug discovery or catalysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
